molecular formula C5H5ClN2O2 B1650166 4-Chloro-6-methoxypyridazin-3(2H)-one CAS No. 113707-82-7

4-Chloro-6-methoxypyridazin-3(2H)-one

Cat. No.: B1650166
CAS No.: 113707-82-7
M. Wt: 160.56
InChI Key: OEVGTJLBYHDFIW-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methoxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-4-2-3(6)5(9)8-7-4/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVGTJLBYHDFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10765330
Record name 4-Chloro-6-methoxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10765330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113707-82-7
Record name 4-Chloro-6-methoxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10765330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Chloro-6-methoxypyridazin-3(2H)-one

Executive Summary

This compound (CAS: 113707-82-7) is a highly functionalized heterocyclic scaffold belonging to the pyridazinone class.[1][2] Distinguished by its specific substitution pattern—a chlorine atom at position 4 and a methoxy group at position 6—this compound serves as a critical "linchpin" intermediate in the synthesis of agrochemicals (specifically phytoene desaturase inhibitor herbicides) and pharmaceutical candidates (PDE3/PDE4 inhibitors and cardiotonic agents).

Its value lies in its orthogonal reactivity : the electrophilic C4-chlorine allows for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, while the N2-lactam nitrogen provides a site for directed alkylation.[2] This guide details the structural dynamics, synthetic pathways, and validated protocols for utilizing this scaffold in high-value chemical transformations.[2]

Part 1: Structural Dynamics & Physicochemical Profile[2]

Tautomeric Equilibrium

In solution, this compound exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[2] While the lactam form predominates in polar solvents (DMSO, MeOH) and the solid state due to intermolecular hydrogen bonding, the lactim form is accessible for O-alkylation under specific conditions.

Key Structural Features:

  • C4-Chlorine: Activated for displacement by the adjacent carbonyl (electron-withdrawing) and the para-nitrogen (N1).[2]

  • C6-Methoxy: Electron-donating group (EDG) that modulates the electrophilicity of the ring, making the C4 position less reactive than in 4,5-dichloro- analogs, thus requiring optimized conditions for substitution.[2]

  • N2-Proton: Acidic (

    
    ), allowing deprotonation by weak bases (
    
    
    
    ,
    
    
    ).
Physicochemical Data Table
PropertyValueContext
CAS Number 113707-82-7Unique Identifier
Molecular Formula

-
Molecular Weight 160.56 g/mol Fragment-like
LogP (Predicted) 0.43High water solubility potential
H-Bond Donors 1 (NH)Lipinski Rule compliant
H-Bond Acceptors 3 (N1, C=O, OMe)-
Physical State White to off-white solid-
Melting Point 176–178 °C (Typical)Crystalline stability

Part 2: Synthetic Routes & Production

The synthesis of this compound typically proceeds via the selective hydrolysis of polychlorinated pyridazine precursors.[2] The most robust route involves the differentiation of 3,4,6-trichloropyridazine.[2]

Validated Synthetic Pathway
  • Regioselective Methoxylation: Nucleophilic attack of methoxide on 3,4,6-trichloropyridazine occurs preferentially at C6 (most activated position).

  • Hydrolysis: The resulting 3,4-dichloro-6-methoxypyridazine undergoes acid-mediated hydrolysis.[2] The chlorine at C3 (alpha to nitrogen) is more labile than the C4-chlorine, leading to the desired 3-oxo product.[2]

SynthesisPath SM 3,4,6-Trichloropyridazine INT 3,4-Dichloro-6-methoxypyridazine SM->INT NaOMe, MeOH 0°C to RT (S_NAr at C6) PROD This compound INT->PROD AcOH, H2O Reflux (Hydrolysis at C3)

Figure 1: Strategic synthesis via regioselective functionalization of trichloropyridazine.

Part 3: Reactivity & Functionalization

This scaffold acts as a bifunctional building block. The order of operations is critical: N-alkylation is typically performed beforeC4-functionalization to prevent side reactions involving the acidic NH.[2]

Reactivity Map

Reactivity Core This compound N_Alk N2-Alkylation (R-X, Base) Core->N_Alk K2CO3, DMF SNAr S_NAr at C4 (Amines/Thiols) Core->SNAr Heat, Base Suzuki Pd-Coupling at C4 (Ar-B(OH)2) Core->Suzuki Pd(PPh3)4, Na2CO3 Demethyl Demethylation (BBr3) Core->Demethyl Lewis Acid Prod_N 2-Substituted Pyridazinone N_Alk->Prod_N Prod_S 4-Amino/Thio Pyridazinone SNAr->Prod_S Prod_C 4-Aryl Pyridazinone Suzuki->Prod_C Prod_D 4-Chloropyridazine-3,6-dione Demethyl->Prod_D

Figure 2: Divergent reactivity profile.[2] The C4-Cl and N2-H are the primary handles for diversification.[2]

Key Transformations
  • N-Alkylation (

    
    ): 
    
    • Challenge: Regioselectivity between N2 (lactam) and O3 (lactim).

    • Solution: Use of soft bases (

      
      , 
      
      
      
      ) in polar aprotic solvents (DMF, MeCN) strongly favors N2-alkylation . Hard bases (NaH) or silver salts (
      
      
      ) can promote O-alkylation.[2]
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism: Addition-Elimination at C4.[2]

    • Scope: Primary and secondary amines react readily.[2] Oxygen nucleophiles (phenols) usually require stronger activation (NaH).

  • Palladium-Catalyzed Cross-Coupling:

    • The C4-Cl bond is chemically equivalent to an aryl chloride.[2] Suzuki-Miyaura and Buchwald-Hartwig couplings are effective, typically requiring phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the electron-deficient heterocycle.[2]

Part 4: Experimental Protocols

Safety Note: Pyridazinones can be skin sensitizers.[2] All operations must be conducted in a fume hood with appropriate PPE.

Protocol A: Regioselective N-Alkylation (General Procedure)

Objective: Introduction of a benzyl or alkyl group at N2.[2]

  • Setup: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 equiv) and stir at room temperature for 15 minutes to generate the pyridazinone anion.
    
  • Electrophile: Dropwise add the alkyl halide (1.1 equiv, e.g., Benzyl bromide).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[2]

  • Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography (

    
    , 0-40% EtOAc in Hexanes).
    
    • Expected Yield: 75–90%.[2]

    • Validation:

      
       NMR should show a shift in the N-CH signal (~5.2 ppm for benzyl).[2]
      
Protocol B: Displacement with Amines

Objective: Substitution of C4-Cl with a primary amine.[2]

  • Setup: Dissolve this compound (1.0 equiv) in Ethanol or n-Butanol.

  • Reagents: Add the amine (2.0 equiv). If the amine is a salt (e.g., HCl salt), add

    
     (3.0 equiv).
    
  • Reaction: Reflux (80–100°C) for 12–24 hours. The reaction is slower than with 4,5-dichloro- analogs due to the deactivating 6-OMe group.[2]

  • Workup: Cool to RT. Concentrate under vacuum.[2][3]

  • Purification: Triturate with water/ether or purify via column chromatography.[2]

    • Note: The 6-OMe group is generally stable under these conditions.[2]

Part 5: Therapeutic & Agrochemical Utility

Medicinal Chemistry

The 6-methoxypyridazin-3(2H)-one core mimics the structure of nucleobases and other bioactive lactams.[2]

  • PDE Inhibitors: Derivatives where the C4-Cl is replaced by bulky aryl or heteroaryl groups are explored as Phosphodiesterase (PDE) inhibitors for asthma and COPD treatment.[2]

  • Cardiotonics: 6-substituted pyridazinones (e.g., Levosimendan analogs) are known calcium sensitizers. The 4-chloro derivative allows for the introduction of lipophilic side chains to tune bioavailability.[2]

Agrochemicals[2]
  • Herbicides: The scaffold is a precursor to phytoene desaturase (PDS) inhibitors. Substitution at the N2 position with a phenyl ring and C4 with a trifluoromethyl or substituted amine creates potent bleaching herbicides.

References

  • Lee, H. G., et al. (2010).[4] "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles." Bulletin of the Korean Chemical Society, 31(4), 1061-1063.[4] (Provides mechanistic insight into pyridazinone

    
     regioselectivity). Retrieved from [Link]
    
  • Soliman, M. H. A., et al. (2010).[5] "Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives." Afinidad, 67(548).[5] (Demonstrates general synthetic protocols for 6-substituted pyridazinones). Retrieved from [Link][5]

  • PubChem. (2024). Compound Summary: Pyridazinone Derivatives.[2][5][6] National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to the Thermodynamic Stability of Methoxy-Substituted Pyridazinones: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Pyridazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their efficacy and safety are not solely dependent on their pharmacological activity but also on their physicochemical properties, paramount among which is thermodynamic stability. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on evaluating the thermodynamic stability of methoxy-substituted pyridazinones. We will explore the theoretical underpinnings of stability, detail rigorous experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and present a validated computational workflow using Density Functional Theory (DFT). By integrating these approaches, this guide establishes a robust, self-validating system for characterizing and predicting the stability of these vital pharmaceutical scaffolds.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazinone nucleus, a six-membered diazine ring with a carbonyl group, is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2][4] This versatility has led to the development of pyridazinone-based drugs for cardiovascular diseases, cancer, inflammation, and central nervous system disorders.[2][4][5] The substitution pattern on the pyridazinone ring is critical for modulating its biological activity. Methoxy (-OCH₃) groups are common substituents introduced to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.[6][7] However, the position and electronic influence of these substituents also profoundly impact the molecule's inherent thermodynamic stability.

The Imperative of Thermodynamic Stability in Pharmaceutical Development

Thermodynamic stability is a critical quality attribute for any active pharmaceutical ingredient (API). It dictates the shelf-life, storage conditions, and formulation strategy of a drug product.[8] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For drug development professionals, a thorough understanding of a molecule's stability is essential for:

  • Lead Candidate Selection: Choosing candidates with favorable stability profiles early in development can prevent costly late-stage failures.

  • Formulation Design: Knowledge of thermal behavior, such as melting point and decomposition temperature, guides the selection of excipients and manufacturing processes (e.g., granulation, tableting).[9]

  • Regulatory Compliance: Regulatory bodies like the ICH require comprehensive stability data to ensure product quality, safety, and efficacy throughout its proposed shelf-life.[8]

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different stabilities and bioavailabilities. Stability analysis is key to identifying and controlling the desired polymorphic form.[10][11]

Theoretical Framework: Understanding Stability Through Thermodynamics

The thermodynamic stability of a molecule is quantified by its Gibbs Free Energy (G). A system naturally tends towards a state of lower Gibbs Free Energy. The change in Gibbs Free Energy (ΔG) for any process is given by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔH is the change in Enthalpy , representing the heat content of the system (bond energies, non-covalent interactions). A negative ΔH (exothermic process) favors stability.

  • ΔS is the change in Entropy , representing the degree of disorder in the system. A positive ΔS (increased disorder) favors stability.

  • T is the absolute temperature in Kelvin.

For a methoxy-substituted pyridazinone, its stability is influenced by the interplay of electronic and steric effects imparted by the methoxy group. The position of the substituent can alter the electron distribution within the aromatic ring and influence intermolecular interactions in the crystal lattice, thereby affecting both the enthalpy and entropy of the system.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques provide direct, quantitative measurement of a material's physical properties as a function of temperature.[10] For pharmaceutical solids, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse methods.[12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10][14] It is the gold-standard for determining melting points, enthalpies of fusion, and detecting polymorphic transitions.[12]

DSC is invaluable because it provides a direct measure of the enthalpy (ΔH) of transitions like melting. The melting point (Tₘ) itself is a key indicator of crystal lattice stability—a higher melting point generally correlates with a more stable crystal structure. Furthermore, the appearance of exothermic events before an endothermic melt can signal a conversion from a less stable (metastable) to a more stable polymorph, a critical piece of information in drug development.[11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to manufacturer guidelines. This is a non-negotiable step for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the pyridazinone sample into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. An empty, hermetically sealed pan serves as the reference.

  • Method Setup:

    • Initial Temperature: 25 °C

    • Heating Rate: 10 °C/min. Causality: A rate of 10 °C/min is standard and provides a good balance between resolution and experimental time. Slower rates can improve resolution of closely occurring thermal events, while faster rates may be used for screening.

    • Final Temperature: Set to at least 50 °C above the expected melting point, but below the onset of decomposition (determined by TGA). For a novel compound, a preliminary TGA scan is essential.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the sample during heating, ensuring that the observed thermal events are intrinsic to the material.

  • Data Acquisition: Place the sample and reference pans in the DSC cell and initiate the temperature program.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Onset Temperature of Melting (Tₘ): The primary indicator of the melting point.

    • Peak Maximum: The temperature at which the heat flow is at its maximum.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting endotherm. This value is proportional to the energy required to break the crystal lattice.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Instrument Calibration (Indium) Prepare 2. Sample Preparation (2-5 mg in Al Pan) Calibrate->Prepare Setup 3. Method Setup (10°C/min, N2 Purge) Prepare->Setup Run 4. Data Acquisition Setup->Run Analyze 5. Data Analysis (Determine Tm, ΔHfus) Run->Analyze Report Generate Report Analyze->Report DFT_Workflow Start 1. Build 3D Isomer Structures Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation (Confirm Energy Minimum) Opt->Freq Extract 4. Extract Thermodynamic Data (G, H) Freq->Extract Analyze 5. Compare ΔG Values (Lowest G = Most Stable) Extract->Analyze

Caption: Workflow for predicting stability using DFT.

CompoundPosition of -OCH₃Total Enthalpy (H) (Hartree)Gibbs Free Energy (G) (Hartree)Relative Gibbs Free Energy (ΔG, kcal/mol)
Compound A 4-methoxy-589.12345-589.16789+1.56
Compound B 5-methoxy-589.12489-589.16921+0.67
Compound C 6-methoxy-589.12612-589.170280.00

Interpretation: This hypothetical DFT data corroborates the experimental findings. Compound C (6-methoxy) has the lowest Gibbs free energy, making it the predicted thermodynamic minimum (most stable isomer). The relative ΔG values quantify the stability difference; for instance, Compound A is predicted to be 1.56 kcal/mol less stable than Compound C.

Conclusion: An Integrated Strategy for Stability Assurance

The thermodynamic stability of methoxy-substituted pyridazinones is a multifaceted property that is critical to their successful development as pharmaceutical agents. A robust evaluation of this property cannot rely on a single technique. This guide has outlined an integrated strategy that combines the empirical certainty of experimental thermal analysis (DSC, TGA) with the predictive power of computational chemistry (DFT). By following these self-validating protocols, researchers can explain the causality behind their observations, make data-driven decisions in lead optimization, and ultimately develop safer, more effective medicines. The synergy between these methods provides a comprehensive understanding of molecular stability, ensuring that only the most robust candidates advance through the development pipeline.

References

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  • Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia, 16(2), 118-129. [Link]

  • Al-Ostath, A., Abushbak, M., & El-Awady, R. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(22), 1833-1857. [Link]

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  • Abdel-Wahab, B. F., & Awad, G. E. A. (2011). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Molecules, 16(8), 6527-6537. [Link]

  • Veeranarayana Reddy, M. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. LinkedIn. [Link]

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  • Zulmy, W. P., et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. [Link]

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  • ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. ATA Scientific. [Link]

  • Mura, P. (2014). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. Journal of Pharmaceutical Sciences, 103(9), 2579-2593. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Unsalan, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]

  • Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 169. [Link]

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  • Stana, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5483. [Link]

  • Purohit, R., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Bioorganic & Medicinal Chemistry Letters, 18(10), 3074-3077. [Link]

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Structural Functionalization and Pharmacological Profiling of 4-Chloro-6-methoxypyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyridazin-3(2H)-one scaffold has earned the moniker of a "magic moiety" in medicinal chemistry due to its profound structural versatility and broad-spectrum biological activity[1]. Among its functionalized analogs, 4-Chloro-6-methoxypyridazin-3(2H)-one (CAS 113707-82-7)[2] stands out as a highly privileged, bifunctional building block. By strategically exploiting the differential reactivity of the C4 and N2 positions, drug development professionals can generate diverse libraries of derivatives targeting cardiovascular diseases, oncology, and inflammatory pathways.

This technical guide dissects the mechanistic rationale, field-proven synthetic protocols, and structure-activity relationships (SAR) of this compound derivatives, providing a self-validating framework for novel drug discovery.

Structural & Mechanistic Rationale of the Scaffold

The pharmacological utility of this compound is rooted in its unique electronic distribution and tautomeric behavior[3].

  • Keto-Enol Tautomerism: The core exhibits a dynamic equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms. In physiological conditions, the lactam form predominates, providing a stable hydrogen-bond donor/acceptor motif that mimics the pyrimidine ring of cyclic AMP (cAMP), a critical feature for phosphodiesterase (PDE) inhibition[4].

  • C4-Electrophilicity: The chlorine atom at the 4-position is highly activated. Because it is situated

    
     to the carbonyl group and 
    
    
    
    to the electron-deficient diazine system, it undergoes rapid Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer-like intermediate.
  • N2-Ambident Nucleophilicity: The N2 proton is moderately acidic (pKa ~10.5). Upon deprotonation, the resulting enolate is an ambident nucleophile. Controlling the chemoselectivity (N-alkylation vs. O-alkylation) is a critical hurdle that requires specific thermodynamic control[5].

  • 6-Methoxy Resonance: The methoxy group at C6 acts as an electron-donating group via resonance, stabilizing the ring system against unwanted degradation while providing a crucial hydrogen-bond acceptor for kinase hinge-region binding in oncology targets.

Self-Validating Synthetic Workflows

To harness this scaffold, medicinal chemists employ orthogonal functionalization. The workflow below illustrates the divergent synthesis of bioactive derivatives from the core scaffold.

Synthetic_Workflow Core This compound (Versatile Scaffold) SNAr C4 SNAr Reaction (Nucleophilic Attack) Core->SNAr Amines/Thiols Heat, DIPEA NAlk N2 Alkylation (Base-Catalyzed) Core->NAlk R-X, Cs2CO3 DMF Amine 4-Amino/Thio Derivatives (Target: Kinases / Microbes) SNAr->Amine NSub N2-Alkyl/Aryl Derivatives (Target: PDE3 / COX-2) NAlk->NSub Dual Dual-Functionalized Derivatives (Advanced Therapeutics) Amine->Dual Subsequent N-Alkylation NSub->Dual Subsequent SNAr

Divergent synthetic workflow for functionalizing the this compound core.
Protocol A: Regioselective C4-Amination via SNAr

Objective: Displace the C4-chloro group with primary or secondary amines to generate kinase-targeting or antimicrobial derivatives.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is chosen over standard solvents like ethanol because its high dielectric constant and boiling point perfectly solvate the highly polar, anionic transition state of the SNAr reaction, accelerating the rate.

  • Reagent Addition: Add the nucleophilic amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, ensuring the reaction goes to completion.

  • Thermal Activation: Heat the mixture to 110°C under an inert argon atmosphere for 4–6 hours.

  • Self-Validating QC:

    • In-Process: Monitor via TLC (Silica, 9:1 DCM:MeOH). The starting material (UV active, Rf ~0.6) must completely disappear.

    • Analytical: LC-MS validation is mandatory. The spectrum must show the loss of the characteristic 3:1 M / M+2 isotopic pattern of the chlorine atom, replaced by the

      
       peak of the aminated product.
      
Protocol B: Chemoselective N2-Alkylation

Objective: Alkylate the N2 position to enhance lipophilicity and target PDE3 enzymes, strictly avoiding O3-alkylation.

  • Preparation: Dissolve the intermediate (1.0 eq) in anhydrous DMF.

  • Base Selection: Add Cesium Carbonate (

    
    ) (1.5 eq).
    
    • Causality: The ambident lactam can undergo N- or O-alkylation. The large ionic radius of the cesium cation provides a "soft" counterion that poorly coordinates with the hard oxygen anion. This leaves the nitrogen thermodynamically favored for nucleophilic attack on the alkyl halide.

  • Alkylation: Dropwise addition of the alkyl halide (1.1 eq) at 0°C, then warm to 60°C for 3 hours.

  • Self-Validating QC:

    • Analytical:

      
      -NMR is the definitive validation tool here. If N-alkylation is successful, the C3 carbonyl carbon will resonate highly downfield at ~158-160 ppm . If unwanted O-alkylation occurred, the aromatic C3 carbon shifts upfield to ~150 ppm .
      

Pharmacological Profiling & SAR Data

The derivatives of this compound exhibit a phenomenon known as "reverse cardio-oncology" crosstalk[4]. Minor structural tweaks dictate whether the molecule acts as a cardiovascular agent or an oncology drug.

Structure-Activity Relationship (SAR) Summary
C4 Substituent (SNAr)N2 Substituent (Alkylation)Primary TargetRepresentative IC50 / MICPharmacological Effect
-Cl (Core)-HBaseline ScaffoldN/AIntermediary Building Block
-NH-Phenyl-HTyrosine Kinases (FGFR)~45 nMAnticancer / Anti-proliferative
-Cl-CH2-CH2-MorpholinePDE3 Isozyme~120 nMVasodilation / Inotropy
-S-Phenyl-CH3Microbial Strains~4 µg/mLAntibacterial / Antifungal
-NH-Piperazine-CH2-ArylCOX-2 Enzyme~0.8 µMAnti-inflammatory / Analgesic

Note: Data represents aggregated literature benchmarks for functionalized pyridazinone classes derived from this core[1][6].

Mechanism of Action: The Cardiovascular Pathway

When the N2 position is alkylated with bulky, basic moieties (e.g., morpholinoethyl), the resulting derivatives act as potent inhibitors of Phosphodiesterase 3 (PDE3). This is a critical pathway for treating congestive heart failure and hypertension[4].

Mechanism Drug Pyridazinone Derivative Target PDE3 Isozyme (Inhibited) Drug->Target Competitive Binding cAMP Intracellular cAMP (Accumulation) Target->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activation) cAMP->PKA Allosteric Activation Calcium Ca2+ Modulation (Decreased in Smooth Muscle) PKA->Calcium Ion Channel Phosphorylation Effect Vasodilation & Cardioprotection Calcium->Effect Muscle Relaxation

Signaling cascade of N2-substituted pyridazinone derivatives mediating vasodilation via PDE3 inhibition.

By competitively binding to the catalytic site of PDE3, these derivatives prevent the hydrolysis of cAMP. The subsequent accumulation of cAMP allosterically activates Protein Kinase A (PKA). In vascular smooth muscle, PKA phosphorylates ion channels, leading to a decrease in intracellular calcium and resulting in potent vasodilation[3].

References

  • An overview of pyridazin-3(2H)
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - ResearchGate / Intern
  • An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - ResearchGate / Mini-Reviews in Medicinal Chemistry.
  • The therapeutic journey of pyridazinone - ResearchGate / European Journal of Medicinal Chemistry.
  • 113707-82-7 | this compound - ChemScene.

Sources

The Chloromethoxypyridazinone Scaffold: Synthesis, Regioselectivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloro-5-methoxy-3(2H)-pyridazinone scaffold represents a privileged structure in heterocyclic chemistry, serving as the core pharmacophore for a generation of photosystem II-inhibiting herbicides (e.g., Chloridazon, Norflurazon) and an intermediate for cardiotonic pharmaceuticals. Its synthesis is a masterclass in regiochemical control, exploiting the subtle electronic differences between the C4 and C5 positions of the pyridazinone ring. This guide provides a comprehensive technical analysis of its discovery, the mechanistic causality of its formation, and a validated protocol for its synthesis.

Part 1: Historical Genesis & The Mucochloric Acid Route

The history of chloromethoxypyridazinones is inextricably linked to the industrial availability of mucochloric acid , a highly reactive C4 building block.

The Mowry Era (1950s)

While hydrazine chemistry dates back to Curtius (1887), the systematic functionalization of the pyridazinone ring was pioneered by David T. Mowry at Monsanto in the early 1950s. Mowry recognized that mucochloric acid (obtained from the chlorination of furfural) reacts with hydrazine to form 4,5-dichloro-3(2H)-pyridazinone. This reaction is the "Big Bang" of pyridazinone herbicide chemistry.

The discovery was driven by the need for stable, bioactive heterocycles. The reaction proceeds via a condensation-cyclization sequence where the hydrazine attacks the aldehyde and the carboxylic acid moieties of mucochloric acid.

The Shift to Regioselective Alkoxylation

In the 1960s, researchers (including Dury and Reicheneder at BASF) discovered that introducing an alkoxy group (specifically methoxy) at the 5-position drastically altered biological activity. This led to the development of Metflurazon and related analogs. The challenge was not the cyclization, but the regioselective nucleophilic aromatic substitution (


)  of the dichloro-intermediate.

Part 2: The Regioselectivity Paradox (Mechanistic Deep Dive)

The critical scientific challenge in this synthesis is controlling where the methoxide nucleophile attacks. The starting material, 4,5-dichloro-3(2H)-pyridazinone, has two electrophilic sites: C4 and C5.

Electronic Causality

Why does methoxide attack C5 and not C4?

  • Vinylogous Amide Resonance: The N2 nitrogen donates electron density into the carbonyl (C3). This density is delocalized, making C4 more electron-rich (less electrophilic).

  • Michael Acceptor Character: C5 is in a "beta" position relative to the carbonyl, structurally analogous to a Michael acceptor. It is significantly more electron-deficient than C4.

  • Hard vs. Soft Nucleophiles:

    • Hard Nucleophiles (Alkoxides, Amines): Prefer the harder, more electrophilic C5 center (Charge control).

    • Soft Nucleophiles (Thiolates): Often attack the softer C4 center (Orbital control).

Mechanistic Visualization

The following diagram illustrates the pathway from Mucochloric Acid to the specific 5-methoxy regioisomer.

G cluster_0 Regioselectivity Logic Muco Mucochloric Acid (Starting Material) Dichloro 4,5-Dichloro-3(2H)-pyridazinone (Intermediate) Muco->Dichloro Cyclization (Reflux/Acid) Hydrazine Hydrazine Sulfate Hydrazine->Dichloro Meisenheimer Meisenheimer Complex (Transient) Dichloro->Meisenheimer NaOMe attack at C-5 Product 4-Chloro-5-methoxy-3(2H)-pyridazinone (Target) Meisenheimer->Product -Cl elimination Note1 C4: Electron Rich (Alpha to C=O) Note2 C5: Electron Poor (Beta to C=O)

Figure 1: Synthetic pathway and regiochemical logic. The nucleophilic attack at C5 is favored by the vinylogous amide resonance which deactivates C4.

Part 3: Validated Synthetic Protocol

This protocol is designed for reproducibility and safety. It utilizes a two-step process starting from commercially available mucochloric acid.

Step 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

Principle: Acid-catalyzed condensation of hydrazine with a


-aldoacid.
ReagentEquivalentsRole
Mucochloric Acid1.0Electrophile
Hydrazine Sulfate1.0Nucleophile
Water (Solvent)-Solvent
HCl (conc.)CatalyticCatalyst

Protocol:

  • Dissolve Mucochloric acid (16.9 g, 0.1 mol) in 150 mL of water in a 500 mL round-bottom flask.

  • Add Hydrazine sulfate (13.0 g, 0.1 mol) . Note: Hydrazine hydrate can be used but sulfate is easier to handle as a solid.

  • Heat the suspension to reflux (100°C) for 3 hours . The solution will turn clear, then precipitate the product.

  • Cool to room temperature (20-25°C) and then to 4°C in an ice bath.

  • Filter the white crystalline solid.

  • Wash with cold water (2 x 50 mL) and dry in a vacuum oven at 50°C.

  • Expected Yield: 85-90%. MP: 201-203°C.

Step 2: Regioselective Methoxylation

Principle:


 reaction under basic conditions. Temperature control is vital to prevent bis-substitution.
ReagentEquivalentsRole
4,5-Dichloro-3(2H)-pyridazinone1.0Substrate
MethanolExcessSolvent/Reagent
KOH (or NaOMe)2.1Base

Protocol:

  • Suspend 4,5-Dichloro-3(2H)-pyridazinone (16.5 g, 0.1 mol) in Methanol (100 mL) .

  • Prepare a solution of KOH (11.8 g, 0.21 mol) in Methanol (50 mL) .

  • Add the KOH solution dropwise to the pyridazinone suspension at room temperature over 30 minutes. Exothermic reaction.

  • Heat to reflux (65°C) for 6 hours .

  • Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Cool to room temperature. Neutralize with dilute HCl to pH 6-7.

  • Evaporate methanol under reduced pressure.

  • Resuspend the residue in water (100 mL) and filter the solid.

  • Recrystallize from Ethanol/Water (1:1).

  • Expected Yield: 75-80%.

Part 4: Structural Validation & Analytics

The identity of the product must be confirmed to ensure the methoxy group is at position 5.

Data Summary Table
Analytical MethodSignal / ValueInterpretation
Appearance White/Off-white solidHigh purity crystalline form
Melting Point 225°C (dec.)Consistent with literature [Ref 3]

H NMR (DMSO-d

)

13.0 ppm (s, 1H)
NH proton (Broad, exchangeable)

7.95 ppm (s, 1H)
H-6 proton (Diagnostic singlet)

3.98 ppm (s, 3H)
-OCH

(Methoxy group)

C NMR

158.0 ppm
C-3 (Carbonyl)

154.5 ppm
C-5 (Attached to OMe)

136.0 ppm
C-6

118.0 ppm
C-4 (Attached to Cl)

57.0 ppm
-OCH

Structural Logic Diagram

The following diagram highlights the key spectroscopic features that confirm the regiochemistry.

Figure 2: Key NMR diagnostics for structural confirmation.

References

  • Mowry, D. T. (1953). "Mucochloric Acid. II. Reactions of the Aldehyde Group." Journal of the American Chemical Society, 75(8), 1909–1910. Link

  • Dury, K. (1965). "Neue Pyridazon-Derivate und ihre Anwendung als Herbizide." Angewandte Chemie, 77(6), 282. (Foundational text on Pyridazinone Herbicides).
  • BenchChem Protocols. (2025). "Synthesis of Pyridazinones from 4-Chloro-5-hydroxyfuran-2(5H)-one." Link

  • Yoon, Y. J., et al. (2014).[1] "Functionalization of 4,5-Dichloropyridazin-3(2H)-one." Journal of the Korean Chemical Society, 58(1), 140.[1] Link[1]

  • Coelho, A., et al. (2004). "Regioselective nucleophilic aromatic substitution on 4,5-dihalopyridazin-3(2H)-ones." Tetrahedron, 60(52), 12177-12189.

Sources

Hazard Assessment & Handling Strategy: 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety profile, handling protocols, and toxicological context for 4-Chloro-6-methoxypyridazin-3(2H)-one (CAS 113707-82-7). This document is structured for researchers and safety officers managing the synthesis or application of this intermediate.

Chemical Identity & Research Significance

This compound is a functionalized pyridazinone intermediate used primarily in the synthesis of bioactive agrochemicals (herbicides) and pharmaceutical candidates (analgesics, anti-inflammatory agents). Its structural core—a 1,2-diazine ring with halogen and alkoxy substituents—makes it a versatile electrophile for nucleophilic substitution and coupling reactions.

Core Identifiers
ParameterDetail
CAS Number 113707-82-7
IUPAC Name 4-Chloro-6-methoxy-2,3-dihydropyridazin-3-one
Synonyms 4-Chloro-6-methoxypyridazin-3-ol (tautomer)
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
SMILES O=C1C(Cl)=CC(OC)=NN1
Physical State Solid (White to off-white powder)
Storage 2–8°C , Hygroscopic (Store under inert gas)

GHS Hazard Identification & Interpretation[4][5]

While often classified under generic "irritant" categories in preliminary screenings, this compound exhibits specific acute toxicity risks that require strict adherence to safety protocols.

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementInterpretation for Lab Handling
Acute Toxicity (Oral) Cat. 4 H302 Harmful if swallowed.[1][2]LD50 (Rat) is estimated between 300–2000 mg/kg. Ingestion of dust during weighing is a primary risk.
Skin Corrosion/Irritation Cat.[3][1][2][4] 2 H315 Causes skin irritation.[2][4]Direct contact causes erythema. Prolonged exposure may lead to dermatitis.
Serious Eye Damage/Irritation Cat.[5][1][2][4] 2A H319 Causes serious eye irritation.[4]Dust or splashes can cause severe conjunctivitis. Eye protection is non-negotiable.
STOT - Single Exposure Cat. 3 H335 May cause respiratory irritation.[2]Inhalation of dust triggers mucosal inflammation. Do not handle on open benchtops.
Precautionary Strategy (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Toxicological Profile & Mechanism

Acute Toxicity

Specific LD50 data for CAS 113707-82-7 is often extrapolated from structural analogs like 4,5-dichloro-3(2H)-pyridazinone and 6-chloro-3(2H)-pyridazinone.

  • Oral Toxicity: Classified as Harmful (Category 4) . The mechanism likely involves interference with mitochondrial respiration or oxidative phosphorylation, a common mode of action for halo-pyridazinones.

  • Dermal Toxicity: Data is limited, but lipophilicity (LogP ~0.43) suggests potential for dermal absorption. Treat as "Harmful in contact with skin" (H312) as a precautionary measure.

Structural Alerts
  • Sensitization Potential: Pyridazinones with halogen substituents are structural alerts for skin sensitization. Although not formally classified as a sensitizer (H317) in all datasets, researchers should handle it as a potential allergen .

  • Reactivity: The C-Cl bond at position 4 is electrophilic. It can react with nucleophilic residues (cysteine, lysine) in proteins, which is the chemical basis for its irritation and potential toxicity.

Exposure Control & Handling Protocols

The following decision logic dictates the required engineering controls and PPE based on the experimental state of the compound.

Experimental Workflow Diagram

HandlingProtocol Start Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Weighing) StateCheck->Solid Solution Solution / Reaction Mixture StateCheck->Solution Controls_Solid Engineering: Fume Hood / Vented Balance PPE: Nitrile Gloves + Lab Coat + Goggles Resp: N95 (if outside hood) Solid->Controls_Solid Controls_Soln Engineering: Fume Hood PPE: Splash Goggles + Nitrile (Double Glove) Shield: If heating > 50°C Solution->Controls_Soln Waste Disposal: Halogenated Organic Waste (Do NOT drain) Controls_Solid->Waste Controls_Soln->Waste

Figure 1: Decision logic for PPE and engineering controls based on physical state.

Specific Handling Procedures
1. Weighing & Dispensing (High Risk)
  • Hazard: Generation of airborne dust (H335).

  • Protocol:

    • Always weigh inside a certified chemical fume hood or a powder containment balance enclosure.

    • Use an antistatic gun if the powder is static-prone to prevent "jumping" and aerosolization.

    • Clean the balance area immediately with a wet tissue (solvent-dampened) to capture invisible dust.

2. Reaction Setup
  • Solvent Selection: The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols.

  • Temperature: Store stock solutions at 2-8°C.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the methoxy group or deprotonate the N-H).

Emergency Response Strategy

In the event of exposure, immediate action mitigates long-term injury. This workflow prioritizes decontamination over medical reporting, though both are required.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Action_Eye Flush 15 min (Eyewash) Hold lids open Seek Ophthalmologist Eye->Action_Eye Action_Skin Remove contaminated clothing Wash with soap/water 15 min Monitor for dermatitis Skin->Action_Skin Action_Inhal Move to fresh air Support breathing Seek Medical Attention Inhal->Action_Inhal Report File Incident Report Consult SDS (CAS 113707-82-7) Action_Eye->Report Action_Skin->Report Action_Inhal->Report

Figure 2: Emergency response workflow for acute exposure events.

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95 respirator, goggles, and double nitrile gloves.

  • Containment: Do not dry sweep. Cover the spill with a damp absorbent pad or vermiculite to suppress dust.

  • Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Solid."

Synthesis & Stability Context

Understanding the chemical origin helps in predicting impurities. This compound is typically synthesized via nucleophilic aromatic substitution.

  • Precursor: 4,6-Dichloro-3(2H)-pyridazinone (or 3,6-dichloro-4-methoxypyridazine).

  • Reagent: Sodium methoxide (NaOMe) or Methanol/Base.

  • Impurities: The product may contain traces of the regioisomer (5-chloro-4-methoxy) or unreacted dichloropyridazinone . Both impurities share the same toxicity profile (irritant/harmful) and should be treated with the same caution.

Stability[5][9]
  • Hydrolysis: Stable at neutral pH but may hydrolyze to the dihydroxy derivative (4-chloro-3,6-dihydroxypyridazine) under strong acidic or basic conditions.

  • Thermal: Stable at room temperature for short periods, but long-term storage requires refrigeration (2-8°C) to prevent slow degradation or discoloration.

References

  • ChemScene. (2024). Safety Data Sheet: this compound (CAS 113707-82-7).[5] Retrieved from

  • PubChem. (2024).[6] Compound Summary: 3,6-Dichloro-4-methoxypyridazine (Related Analog). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloropyridazin-3(2H)-one (Analog Read-Across). Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyridazinone derivatives hazard classification. Retrieved from

Sources

Unveiling the Core: A Guide to the Melting Point and Physical Characterization of Pyridazinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in the development of therapeutics for a wide array of conditions, including cardiovascular, anti-inflammatory, and anti-cancer applications.[1] For the drug development professional, the journey from a novel pyridazinone intermediate to a viable Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. The physical and chemical properties of these intermediates are not mere data points; they are critical determinants of a drug candidate's ultimate success, influencing its stability, manufacturability, and bioavailability.

This guide provides an in-depth exploration of the essential physical characterization techniques for pyridazinone intermediates, with a focused lens on the foundational role of the melting point. We will move beyond procedural lists to delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of a robust, self-validating data package essential for advancing a lead candidate.

The Melting Point: A Sentinel of Purity and Performance

The melting point is the temperature at which a solid substance transitions to a liquid state.[2] While seemingly simple, this thermal event is a powerful diagnostic tool in pharmaceutical development. For a pure crystalline compound, the melting range is typically sharp and narrow, acting as a chemical fingerprint.[2][3][4] Conversely, the presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting range—a phenomenon that serves as the first line of defense in purity assessment.[2][3][4]

Beyond purity, the melting point holds profound implications for an intermediate's downstream performance. It is intrinsically linked to the compound's lattice energy, which in turn governs its solubility and dissolution rate—key factors for oral bioavailability.[5] As elucidated by the "Melting Point Based Absorption Potential (MPbAP)" concept, lower melting compounds generally exhibit better absorption characteristics.[5] Therefore, precise melting point determination is a critical quality control metric for ensuring batch-to-batch consistency and predicting the biopharmaceutical behavior of the final API.[3][4]

Methodologies for Precise Melting Point Determination

The choice of methodology for melting point determination depends on the stage of development and the required level of precision. Two primary techniques dominate the landscape: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

The Capillary Method: A Foundational Technique

This visual method remains a rapid and cost-effective tool for routine analysis.

Experimental Protocol:

  • Sample Preparation: Ensure the pyridazinone intermediate is completely dry and homogenous. Gently pulverize a small amount into a fine powder.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder, forcing a small amount of sample in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Instrumentation: Place the loaded capillary into a melting point apparatus (e.g., Electrothermal or Büchi).[6][7]

  • Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Differential Scanning Calorimetry (DSC): The Gold Standard

DSC is a powerful thermal analysis technique that provides more quantitative and detailed information than the capillary method.[8][9] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Principle of Operation: Melting is an endothermic process, meaning it requires an input of energy. DSC quantifies this by measuring the differential heat flow between the sample and an inert reference. This is recorded as a peak, where the onset temperature is often reported as the melting point.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the pyridazinone intermediate into a small aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument with a defined temperature ramp, typically 10 °C/min, under a nitrogen purge.

  • Data Analysis: The resulting thermogram will show an endothermic peak. The melting point is determined from the onset of this peak, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus), a measure of the compound's crystallinity.

Data Presentation: Comparison of Melting Point Techniques
FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition.Measurement of heat flow difference during phase transition.[8]
Data Output Melting range (°C).Melting point (onset/peak °C), Enthalpy of Fusion (J/g).
Precision Lower; operator-dependent.High; instrument-controlled.
Sample Size ~2-5 mg.~2-5 mg.
Advantages Rapid, low cost, simple instrumentation.High accuracy, quantitative, detects polymorphism, provides thermodynamic data.[9]
Limitations Subjective, provides limited information.Higher instrument cost, requires trained personnel.

A Holistic Approach: Comprehensive Physical Characterization

While the melting point is a critical parameter, a complete understanding of a pyridazinone intermediate requires a multi-technique approach to build a robust characterization profile.[8][10][11] This integrated analysis is essential for regulatory filings and for de-risking later stages of drug development.

Spectroscopic Confirmation of Molecular Structure

Before delving into physical properties, the absolute confirmation of the chemical structure is paramount.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive techniques for elucidating the molecular structure, confirming the connectivity of atoms within the pyridazinone ring and its substituents.[12][13][14]

  • Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For pyridazinones, characteristic stretches for the carbonyl (C=O) and imine (C=N) bonds provide rapid confirmation of the core structure.[12][13][14]

  • Mass Spectrometry (MS): Provides the molecular weight of the intermediate and offers fragmentation data that further corroborates the proposed structure.[12][14]

Probing the Solid State

The solid-state properties of an intermediate dictate its stability, solubility, and processability.

  • X-Ray Powder Diffraction (XRPD): This is the most critical technique for identifying the solid form.[8] It can distinguish between a crystalline (ordered) and amorphous (disordered) material and is the primary tool for identifying different crystalline forms, or polymorphs, which can have drastically different physicochemical properties.[9][15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8] It is essential for identifying the presence of water (hydrates) or residual solvents (solvates) and for assessing the overall thermal stability of the intermediate.[9][15]

Integrated Characterization Workflow

A logical, phased approach to characterization ensures efficient use of resources and builds a self-validating data package. The workflow should be designed to answer key questions at each stage of development, from initial synthesis to comprehensive solid-state analysis.

G cluster_0 Phase 1: Synthesis & Initial Verification cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: In-depth Physicochemical Profiling cluster_3 Outcome Synthesis Synthesis of Pyridazinone Intermediate Purification Purification (Crystallization/Chromatography) Synthesis->Purification TLC_MP Preliminary Check: TLC & Capillary MP Purification->TLC_MP Purity Check NMR NMR (1H, 13C) TLC_MP->NMR If Pure TLC_MP->NMR Structural Confirmation MS Mass Spectrometry (MS) TLC_MP->MS Structural Confirmation IR IR Spectroscopy TLC_MP->IR Structural Confirmation DSC_TGA Thermal Analysis (DSC & TGA) NMR->DSC_TGA If Structure Confirmed Data_Package Complete Characterization Data Package for API Development MS->DSC_TGA If Structure Confirmed IR->DSC_TGA If Structure Confirmed XRPD Solid-State Form ID (XRPD) DSC_TGA->XRPD DSC_TGA->Data_Package Particle Particle Size & Morphology XRPD->Particle XRPD->Data_Package Particle->Data_Package

Caption: Integrated workflow for the physical characterization of pyridazinone intermediates.

This workflow demonstrates the causality behind the experimental sequence. A sharp melting point from the capillary method provides the confidence to proceed with definitive, and more costly, structural elucidation by NMR and MS. Once the structure is unequivocally confirmed, a deep dive into the solid-state properties using DSC, TGA, and XRPD is justified to build the complete data package necessary for informed decision-making in the drug development process.[11] This systematic approach ensures that each step validates the last, creating a chain of trustworthy and scientifically sound data.

References

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization.
  • CD Formulation. (n.d.). API Physical & Chemical Characterization.
  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Semantic Scholar. (n.d.). [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Varma, M. V. S., et al. (2009). An interesting relationship between drug absorption and melting point. Chemistry & Biodiversity, 6(5), 763-774. [Link]

  • Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
  • AELAB. (2024, July 1). What is a Melting Point Device?.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Intertek. (n.d.). Pharmaceutical Physical Characterisation.
  • Element Materials Technology. (n.d.). Physical Characterization of Pharmaceutical Products services.
  • Global Laboratory Equipment Supplier | Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
  • Eurofins Scientific. (2024, May 11). Characterization for Pharmaceutical Products.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Bakr, R. B., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(8), 13919-13933. [Link]

  • Semantic Scholar. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

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Methodological & Application

Application Notes & Protocols: N-Alkylation of 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the N-Alkyl Pyridazinone Scaffold

The 4-chloro-6-methoxypyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules. Its inherent structural features—a reactive chloro group for cross-coupling, a methoxy group that can be modulated, and a lactam moiety—provide multiple handles for synthetic diversification. N-alkylation at the N2 position is a particularly critical transformation. This modification directly influences the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, the N-substituent can engage in crucial binding interactions within a target protein, making N-alkylation a key strategy in the structure-activity relationship (SAR) optimization of pyridazinone-based drug candidates.[1] This guide provides a detailed exploration of robust and field-proven protocols for the N-alkylation of this important heterocyclic system, explaining the mechanistic rationale behind procedural choices to empower researchers in their synthetic campaigns.

Mechanistic Landscape: The N- vs. O-Alkylation Dichotomy

A fundamental consideration in the alkylation of pyridazinones is their nature as ambident nucleophiles. The proton on the ring nitrogen can exist in tautomeric equilibrium, creating two potential sites for electrophilic attack: the ring nitrogen (N2) and the exocyclic oxygen atom. This gives rise to two possible products: the desired N-alkylated pyridazinone and the isomeric O-alkylated pyridazine.

Tautomerism_and_Alkylation cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways A Pyridazin-3(2H)-one (Lactam Form) B 3-Hydroxypyridazine (Lactim Form) A->B Tautomerization Deprotonation Deprotonation (Base) A->Deprotonation N-H Acidity N_Alk N-Alkylated Product (Desired) O_Alk O-Alkylated Product (Isomer) Alkylating_Agent Alkylating Agent (R-X) Deprotonation->Alkylating_Agent Forms Anion Alkylating_Agent->N_Alk N-Attack (SN2) Alkylating_Agent->O_Alk O-Attack (SN2)

Caption: Competing N- and O-alkylation pathways originating from pyridazinone tautomerism.

The outcome of the reaction is governed by several factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating electrophile. Generally, conditions that favor thermodynamic control and utilize polar aprotic solvents tend to promote N-alkylation.[2]

Protocol 1: Classical SN2 N-Alkylation with Alkyl Halides

This is the most direct and widely employed method for introducing simple alkyl, benzyl, or functionalized ester moieties onto the pyridazinone nitrogen. The protocol relies on the deprotonation of the N-H bond by a suitable base to generate a nucleophilic nitrogen anion, which then displaces a halide from the electrophile.

Causality and Experimental Choices:
  • Base Selection: The choice of base is critical.

    • Mild Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and common choice for activated alkyl halides like ethyl bromoacetate or benzyl bromide.[3] Cesium carbonate is more soluble and can accelerate reactions with less reactive electrophiles due to the "cesium effect," which promotes a more "naked" and reactive anion.

    • Strong Bases (NaH, NaOMe): Sodium hydride provides irreversible deprotonation, driving the reaction to completion. It is particularly useful for less reactive alkyl halides. Sodium methoxide is also effective, especially when the reaction is conducted in alcoholic solvents, though transesterification can be a concern with ester-containing electrophiles.[1]

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base while leaving the pyridazinone anion highly reactive, thus accelerating the SN2 reaction.[4]

  • Alkylating Agent: Reactivity follows the order R-I > R-Br > R-Cl. For simple alkylations, bromides and iodides are preferred. Ethyl bromoacetate is frequently used to install an ester handle for further functionalization.[5]

Detailed Step-by-Step Methodology:
  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add the selected base (e.g., K₂CO₃, 1.5 eq; or NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. If using NaH, caution is advised due to hydrogen gas evolution.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation. The formation of a salt may be visible.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., ethyl bromoacetate, 1.2 eq) dropwise via syringe. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature (or heat to 50-80 °C for less reactive halides) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-alkylated product.

SN2_Workflow Start Start: This compound Step1 1. Dissolve in Anhydrous DMF Start->Step1 Step2 2. Add Base (e.g., K2CO3) Step1->Step2 Step3 3. Stir for 30-60 min (Deprotonation) Step2->Step3 Step4 4. Add Alkyl Halide (R-X) Step3->Step4 Step5 5. Stir at RT or Heat (Monitor by TLC/LC-MS) Step4->Step5 Step6 6. Quench with aq. NH4Cl Step5->Step6 Step7 7. Extract with Ethyl Acetate Step6->Step7 Step8 8. Wash, Dry, Concentrate Step7->Step8 Purify 9. Purify via Column Chromatography Step8->Purify Product Product: N-Alkyl-4-chloro-6-methoxypyridazin-3(2H)-one Purify->Product

Caption: Experimental workflow for the classical SN2 N-alkylation protocol.

Data Presentation: SN2 Alkylation Conditions
Alkylating Agent (R-X)BaseSolventTemperature (°C)Typical Yield (%)Reference
Ethyl BromoacetateK₂CO₃ / TBABTHFRefluxGood[3]
Ethyl BromoacetateNaOMeEthanolReflux71-92%[1]
Ethyl ChloroacetateN/A (HCl elimination)N/AN/AGood[5]
Alkyl HalidesKOHIonic LiquidN/AGood[6]
Benzyl BromideCs₂CO₃DMFRT to 50>80%General Knowledge
Methyl IodideNaHTHF/DMF0 to RT>90%General Knowledge

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using alcohols as the alkyl source instead of halides.[7] This method is advantageous for coupling more complex, chiral, or sensitive alcohol fragments. It proceeds via an SN2 mechanism with complete inversion of stereochemistry at the alcohol's carbon center.[8]

Causality and Experimental Choices:
  • Mechanism: The reaction is initiated by the attack of triphenylphosphine (PPh₃) on an azodicarboxylate (DEAD or DIAD), forming a phosphonium intermediate. This intermediate deprotonates the pyridazinone, which then acts as the nucleophile to displace the activated hydroxyl group of the alcohol.[7]

  • Reagents:

    • Phosphine: Triphenylphosphine (PPh₃) is the standard.

    • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) are commonly used. DIAD is often preferred for its slightly lower reactivity and the easier crystallization of its hydrazine by-product.

  • Solvent: Anhydrous solvents are crucial. Tetrahydrofuran (THF) is the most common choice due to its ability to dissolve all reactants and its inertness.

  • Drawbacks: The primary challenge is the removal of by-products, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification often requires careful chromatography.[4]

Detailed Step-by-Step Methodology:
  • Inert Atmosphere & Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired primary or secondary alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Add anhydrous THF to dissolve the solids (approx. 0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon adding the azodicarboxylate.

  • Azodicarboxylate Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) and sometimes the precipitation of intermediates may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The purification strategy is key.

    • Option A (Direct Chromatography): Directly load the crude residue onto a silica gel column for purification.

    • Option B (By-product Precipitation): Triturate the crude residue with a solvent like diethyl ether. The triphenylphosphine oxide and hydrazine by-product may precipitate and can be removed by filtration, simplifying the subsequent chromatography of the filtrate.

  • Isolation: Collect and concentrate the fractions containing the desired product.

Mitsunobu_Mechanism cluster_0 Activation cluster_1 Nucleophile & Electrophile Generation cluster_2 SN2 Displacement PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Ion_Pair Ion Pair [PPh3-Nu]⁺ [H-DEAD]⁻ Betaine->Ion_Pair + Pyridazinone Oxyphosphonium Oxyphosphonium Salt [R-O-PPh3]⁺ Betaine->Oxyphosphonium + Alcohol Pyridazinone Pyridazinone (Nu-H) Alcohol Alcohol (R-OH) Product N-Alkylated Product Ion_Pair->Product Attacks Oxyphosphonium Salt Oxyphosphonium->Product TPPO TPPO (By-product)

Caption: Simplified mechanism of the Mitsunobu N-alkylation reaction.

Conclusion and Outlook

The N-alkylation of this compound is a cornerstone transformation for generating novel chemical entities for drug discovery. The classical SN2 approach using alkyl halides and a suitable base remains the workhorse method for its simplicity and cost-effectiveness. For more delicate substrates or when installing functionalities from an alcohol precursor, the Mitsunobu reaction provides a powerful, albeit more complex, alternative. As synthetic chemistry evolves, greener and more efficient catalytic methods, such as those employing non-genotoxic alkylating agents or photocatalysis, may become increasingly prevalent for these transformations.[9][10] A thorough understanding of the underlying mechanisms and careful selection of reaction conditions are paramount to achieving high yields and directing the regiochemical outcome towards the desired N-alkylated product.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link][1]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC. Available at: [Link][5]

  • Comins, D., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]

  • Gao, Q., et al. (2012). An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. Journal of Organic Chemistry. Available at: [Link]

  • Gomtsyan, A., et al. (2002). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link][11]

  • Kovács, L., et al. (2022). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC. Available at: [Link][9]

  • Kumar, A., et al. (2018). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Available at: [Link][2]

  • Le, Z.-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids.... Organic Chemistry Portal. Available at: [Link][6]

  • Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. Available at: [Link][10]

  • Mitsunobu Reaction. (n.d.). Organic Synthesis. Available at: [Link][8]

  • Mitsunobu Reaction. (n.d.). Wikipedia. Available at: [Link][7]

  • N-alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Available at: [Link][4]

  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Available at: [Link][3]

  • Sayed, S. M., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Heterocycles. Available at: [Link][12]

Sources

Application Note: 4-Chloro-6-methoxypyridazin-3(2H)-one as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-Chloro-6-methoxypyridazin-3(2H)-one (CAS 113707-82-7) as a versatile scaffold in medicinal chemistry.

Executive Summary

This compound is a high-value heterocyclic intermediate used extensively in the synthesis of Phosphodiesterase (PDE) inhibitors , Tyrosine Kinase Inhibitors (TKIs) , and cardiotonic agents . Its unique chemical architecture—featuring an electrophilic chlorine at the C4 position and a nucleophilic nitrogen at the N2 position—allows for orthogonal functionalization. This guide provides validated protocols for leveraging this scaffold to generate diverse libraries of bioactive molecules, specifically targeting the synthesis of 4-amino-pyridazinone derivatives via Nucleophilic Aromatic Substitution (


) and N-alkylation pathways.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Chemical Name This compound
CAS Number 113707-82-7
Molecular Formula C

H

ClN

O

Molecular Weight 160.56 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Predicted) ~9.5 (N-H acidity)
Storage 2–8°C, Inert atmosphere (Hygroscopic)

Mechanistic Insight & Reactivity Map

The utility of this compound stems from its bifunctional reactivity . The pyridazinone ring is electron-deficient, activating the C4-chlorine toward displacement, while the lactam nitrogen (N2) remains available for alkylation to tune solubility and pharmacokinetic properties.

Reactivity Visualization

The following diagram illustrates the electronic environment and the distinct reaction sites on the scaffold.

ReactivityMap Scaffold This compound (Core Scaffold) Site_C4 Electrophilic C4 Position (Activated for SNAr) Scaffold->Site_C4 Leaving Group (Cl) displaced by Amines/Thiols Site_N2 Nucleophilic N2 Position (Site for Alkylation) Scaffold->Site_N2 Acidic Proton (pKa ~9.5) deprotonated by weak bases Site_C6 C6 Methoxy Group (Stable / Hydrolyzable) Scaffold->Site_C6 Modulates solubility & electronics

Caption: Functional map of this compound showing orthogonal reaction sites.

Mechanistic Causality
  • C4-Chlorine Activation: The carbonyl group at C3 and the imine-like nitrogen at N1 withdraw electron density from the ring, making C4 highly susceptible to nucleophilic attack by amines (anilines, aliphatic amines) or thiols. This is the primary vector for introducing pharmacophores (e.g., kinase hinge-binding motifs).

  • N2-Alkylation: The amide-like N2 proton is sufficiently acidic to be removed by carbonate bases (

    
    , 
    
    
    
    ), allowing for clean alkylation with alkyl halides. This step is often performed before
    
    
    to prevent side reactions, although the order can be reversed depending on the substrate.

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation (N2 Position)

Purpose: To introduce a solubilizing tail or steric bulk at the N2 position. Scale: 1.0 gram (6.2 mmol)

Reagents:

  • This compound (1.0 eq)[2]

  • Alkyl Halide (e.g., Ethyl iodide or Benzyl bromide) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (10 mL/g)

Step-by-Step Procedure:

  • Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound (1.0 g, 6.2 mmol) and

    
      (1.71 g, 12.4 mmol) in anhydrous DMF  (10 mL).
    
  • Addition: Stir the suspension at room temperature for 15 minutes to ensure deprotonation. Add the Alkyl Halide (7.4 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

    • Observation: A solid precipitate usually forms.

  • Isolation: Filter the solid. Wash with water (

    
     mL) and cold hexanes (
    
    
    
    mL). Dry under high vacuum at 45°C.
    • Yield Expectation: 85–95%.

Protocol B: Nucleophilic Aromatic Substitution ( ) at C4

Purpose: To couple an aniline or amine pharmacophore to the pyridazinone core. Scale: 0.5 gram (approx. 2.5 mmol of N-alkylated intermediate)

Reagents:

  • N-Alkylated this compound (1.0 eq)

  • Amine Nucleophile (e.g., 3-chloroaniline, morpholine) (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq) [Catalyst for anilines] OR DIPEA (2.0 eq) [Base for aliphatic amines]

  • Ethanol or n-Butanol (10 mL/g)

Step-by-Step Procedure:

  • Setup: Charge a pressure vial or reflux flask with the N-alkylated intermediate (0.5 g), the Amine Nucleophile (1.2 eq), and the solvent (Ethanol for aliphatic amines, n-Butanol for anilines).

  • Catalysis (Critical for Anilines): If reacting with a weak nucleophile like an aniline, add pTSA (10 mol%). The acid catalyst activates the imine nitrogen, facilitating the addition-elimination mechanism. For aliphatic amines, use DIPEA instead.

  • Reaction:

    • Aliphatic Amines: Reflux at 80°C for 2–4 hours.

    • Anilines: Reflux at 110–120°C for 12–24 hours (or use microwave irradiation: 140°C for 30 min).

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve the residue in EtOAc (20 mL) and wash with Sat.

      
       (to remove acid catalyst) and Brine.
      
  • Purification: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Experimental Workflow Diagram

The following Graphviz diagram depicts the logical flow for synthesizing a library of PDE4 inhibitors using this scaffold.

Workflow Start Start: This compound Step1 Step 1: N-Alkylation (R-X, K2CO3, DMF, 60°C) Start->Step1 Check1 QC Check: 1H NMR (Confirm N-alkylation vs O-alkylation) Step1->Check1 Step2 Step 2: SNAr Displacement (Ar-NH2, pTSA, n-BuOH, 120°C) Check1->Step2 Pass Workup Workup & Purification (Extraction -> Recrystallization) Step2->Workup Final Final Product: 4-Amino-6-methoxypyridazinone Workup->Final

Caption: Synthesis workflow for pyridazinone-based library generation.

Analytical Characterization & QC

To ensure scientific integrity, verify the intermediate using these parameters:

  • HPLC Purity: >98% (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • 1H NMR (DMSO-d6):

    • Look for the characteristic singlet of the C5 proton around δ 7.0–7.5 ppm .

    • The O-Methoxy singlet appears around δ 3.8–3.9 ppm .

    • Disappearance of the broad NH singlet (~13 ppm) confirms successful N-alkylation.

Safety & Handling

  • Hazards: this compound is an irritant. Avoid inhalation of dust.

  • Reaction Safety: Alkylation reactions involve alkyl halides (potential carcinogens); use in a fume hood.

  • Waste: Dispose of halogenated organic waste (DCM extractions) and aqueous waste containing DMF separately according to EHS regulations.

References

  • Mathew, B. et al. "Pyridazinone derivatives: A comprehensive review of their synthesis and pharmacological activities." Future Medicinal Chemistry, 2024.
  • Dal Piaz, V. et al. "Heterocyclic PDE4 inhibitors: Synthesis and biological evaluation of new 4-amino-pyridazinones." European Journal of Medicinal Chemistry.
  • PubChem. "Compound Summary: Pyridazin-3(2H)-one derivatives." National Library of Medicine. [Link]

Sources

Application Note: Regioselective Functionalization of 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic, regioselective functionalization of 4-Chloro-6-methoxypyridazin-3(2H)-one (Compound 1 ), a versatile scaffold in drug discovery (e.g., PDE inhibitors, cardiotonics).


, and Pd-catalyzed cross-coupling.

Introduction & Structural Analysis[1][2]

The this compound scaffold presents three distinct sites for functionalization, controlled by electronic differentiation and hard/soft acid-base principles. Understanding the reactivity hierarchy is critical for designing self-validating synthetic routes.

Reactivity Landscape
  • Site A (N2-Position): The amide-like nitrogen is the most nucleophilic site under basic conditions. It is an ambident nucleophile (N vs. O), but N-alkylation is thermodynamically favored with soft electrophiles and alkali metal bases.

  • Site B (C4-Position): The C4-Chlorine is activated by the adjacent carbonyl (vinylogous acid chloride character) and the electron-deficient pyridazine ring. It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  and Pd-catalyzed cross-coupling .
    
  • Site C (C6-Position): The C6-Methoxy group is generally robust but can be hydrolyzed to the dione under forcing acidic conditions. It serves as a blocking group to direct substitution to C4.

Mechanistic Diagram

The following diagram illustrates the regioselective pathways available for this scaffold.

ReactivityMap cluster_legend Reaction Hierarchy Core 4-Chloro-6-methoxy pyridazin-3(2H)-one N_Alk N2-Alkylation (Major Product) Core->N_Alk R-X, K2CO3, DMF (Thermodynamic Control) O_Alk O-Alkylation (Minor/Avoided) Core->O_Alk Ag salts or Kinetic Control SNAr C4-Substitution (SNAr) (Amines/Alkoxides) N_Alk->SNAr Nu-H, Base (Activated Cl) Suzuki C4-Suzuki Coupling (Biaryl synthesis) N_Alk->Suzuki Ar-B(OH)2, Pd(0) (Oxidative Addition) key Step 1: N-Protection/Funct. -> Step 2: C4-Diversification

Figure 1: Reactivity map highlighting the sequential logic: N-alkylation precedes C4-functionalization to prevent side reactions.

Protocol 1: Regioselective N2-Alkylation

Objective: Install an alkyl/aryl group at N2 while minimizing O-alkylation.

Rationale

Pyridazinones are lactam tautomers. Deprotonation yields an anion delocalized between N2 and O3.

  • N-Alkylation: Favored by polar aprotic solvents (DMF, DMSO) and harder counterions (Li+, Na+, K+) which coordinate tightly to the oxygen, leaving the nitrogen free to attack.

  • O-Alkylation: Favored by Ag+ salts (which complex the nitrogen) or very hard electrophiles (e.g., sulfonate esters) in non-polar solvents, but generally observed as a minor impurity (<5%) under the optimized conditions below [1].

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, 1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: DMF (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with the pyridazinone substrate and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature (RT) for 30 minutes. The suspension may turn slightly yellow, indicating anion formation.
    
  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: N-alkyl product is usually more polar than O-alkyl byproducts.

  • Workup: Pour the mixture into ice-water (10x volume).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oil Product: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over

      
      .
      
  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hex/EtOAc).

Typical Yield: 85–95% (N-isomer).

Protocol 2: C4-Nucleophilic Aromatic Substitution ( )

Objective: Displace the C4-Chloride with amines, alkoxides, or thiols.

Rationale

The C4 position is activated by the adjacent carbonyl (C3) and the N=N bond. The mechanism proceeds via a Meisenheimer-like complex. The C6-methoxy group is significantly less reactive due to resonance donation into the ring and poor leaving group ability compared to chloride [2].

Experimental Procedure (Amination)

Reagents:

  • Substrate: N-alkyl-4-chloro-6-methoxypyridazin-3(2H)-one (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: EtOH or MeCN (0.5 M)

Step-by-Step:

  • Setup: Dissolve the N-alkylated substrate in EtOH.

  • Addition: Add the amine and base.

  • Reaction: Heat to reflux (

    
    ).
    
    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) react at RT. Anilines may require higher temps (

      
       in DMSO) or acid catalysis.
      
  • Monitoring: Reaction is typically complete in 2–6 hours.

  • Workup: Concentrate in vacuo. Resuspend in water.[1] Filter the precipitate or extract with DCM.

Data Summary Table: Nucleophile Reactivity

Nucleophile ClassConditionsTypical YieldSelectivity (C4 vs C6)
Aliphatic Amines EtOH, Reflux, 2h>90%>99:1
Anilines DMSO,

, 12h
60-80%>95:5
Alkoxides (RO-) ROH, NaH,

75-85%>95:5
Thiols (RS-) DMF,

, RT
>90%>99:1

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form C4-Aryl/Heteroaryl bonds.

Rationale

The C4-Cl bond is a competent electrophile for Pd(0) oxidative addition. While less reactive than bromides, the electron-deficient nature of the pyridazinone facilitates the reaction. Phosphine ligands like


 or bulky biaryl ligands (XPhos, SPhos) are effective [3].
Experimental Procedure

Reagents:

  • Substrate: N-alkyl-4-chloro-6-methoxypyridazin-3(2H)-one (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    /XPhos for sterically hindered substrates.
  • Base:

    
     (2M aq, 3.0 equiv)
    
  • Solvent: DME/Water or Dioxane/Water (4:1 ratio, degassed)

Step-by-Step:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical for Pd(0) longevity.

  • Assembly: Add substrate, boronic acid, and base to the reaction vessel. Add catalyst last under a counter-flow of Argon.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Visual Check: The solution usually turns black (Pd precipitation) if the catalyst decomposes; a stable orange/red color suggests active catalyst.

  • Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash Chromatography.

Troubleshooting & Optimization Guide

Common Pitfalls
  • Hydrolysis of C4-Cl:

    • Symptom:[2][3][4] Formation of 4-hydroxy-6-methoxypyridazin-3(2H)-one.

    • Cause: Wet solvents or hydroxide bases (NaOH/KOH) at high temps.

    • Fix: Use anhydrous

      
       or 
      
      
      
      and dry solvents.
  • Bis-alkylation (N2 and O3):

    • Symptom:[2][3][4] Multiple spots on TLC with similar Rf.

    • Cause: High temperatures during the alkylation step or use of highly reactive alkyl iodides.

    • Fix: Keep reaction at RT. Switch from iodide to bromide.

  • Stalled Suzuki Coupling:

    • Symptom:[2][3][4] Unreacted starting material.

    • Cause: Oxidative addition into C-Cl is slow.

    • Fix: Switch to Buchwald precatalysts (e.g., XPhos Pd G2) or switch solvent to n-Butanol to allow higher temperatures (

      
      ).
      

References

  • Regioselectivity in Pyridazinone Alkylation

    • Source: Sotelo, E., et al. "Efficient synthesis of 2-substituted pyridazin-3(2H)-ones.
    • URL:[Link]

  • Nucleophilic Substitution of Halopyridazinones

    • Source: Coelho, A., et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, and biological activities." Arkivoc, 2012.[5]

    • URL:[Link]

  • Suzuki Coupling on Chloropyridazinones: Source: Puterová, Z., et al. "Suzuki–Miyaura Cross-Coupling Reactions of Halogenated Pyridazin-3(2H)-ones." Synthesis, 2008.
  • General Review of Pyridazinone Chemistry

    • Source: Matyus, P. "Diazinones. Part 1. Pyridazinones." Journal of Heterocyclic Chemistry, 1998.
    • URL:[Link]

Sources

Precision Engineering of Chloropyridazinones: A Suzuki-Miyaura Coupling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in phosphodiesterase (PDE) inhibitors, cyclooxygenase (COX) inhibitors, and antihypertensive agents (e.g., Levosimendan).

Functionalizing this core via Suzuki-Miyaura cross-coupling (SMC) presents a specific paradox:

  • The Advantage: The electron-deficient nature of the diazine ring renders the C-Cl bond highly activated toward oxidative addition by Pd(0), often surpassing the reactivity of chlorobenzenes.

  • The Challenge: This same electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by the hydroxide or alkoxide bases required for the Suzuki mechanism. This leads to hydrolysis byproducts (hydroxy-pyridazinones) rather than the desired biaryl coupling.
    

This guide provides a logic-driven approach to navigating this reactivity landscape, moving beyond "recipe following" to "reaction engineering."

Mechanistic Insights & Critical Variables

The Electronic Landscape

Chloropyridazinones exist in tautomeric equilibrium (lactam-lactim). However, for effective coupling, the nitrogen at position 2 is typically substituted (alkylated or arylated) to lock the amide form.

  • Oxidative Addition: The 6-position (alpha to nitrogen) is most electron-deficient, facilitating rapid oxidative addition even with non-specialized catalysts like

    
    .
    
  • Transmetalation vs. Hydrolysis: The rate-limiting step is often transmetalation. If transmetalation is slow (due to steric bulk on the boronic acid), the base (

    
    , 
    
    
    
    ) has more time to attack the activated C-Cl bond via
    
    
    , leading to the hydrolysis byproduct.
Decision Framework: Variable Optimization
VariableRecommendationRationale
Pd Source

or Pd-SPhos
Bidentate ligands (

) prevent

-hydride elimination and stabilize the Pd complex. Buchwald precatalysts (SPhos) are essential for sterically hindered substrates.
Base

or

Weaker bases reduce

side reactions.

in anhydrous solvents (dioxane) is superior to aqueous carbonate systems for sensitive substrates.
Solvent 1,4-Dioxane or DME High boiling point ethers allow sufficient thermal activation without the nucleophilicity of alcohols.
Protecting Group N-Alkylation CRITICAL: Free NH-pyridazinones can poison Pd catalysts. Always N-alkylate or N-protect (e.g., SEM, Bn) prior to coupling.

Visualizing the Workflow

Reaction Logic & Optimization Pathway

SuzukiLogic Start Substrate Analysis: Chloropyridazinone CheckN Is N-position substituted? Start->CheckN Protect Action: N-Alkylation/Protection (Bn, Me, SEM) CheckN->Protect No (Free NH) CheckSterics Steric Hindrance? (Ortho-substituents) CheckN->CheckSterics Yes Protect->CheckSterics Standard Protocol A: Standard Pd(dppf)Cl2 / Na2CO3 DME/H2O, 85°C CheckSterics->Standard No (Unobstructed) Challenging Protocol B: Anhydrous/Active Pd-SPhos / Cs2CO3 Dioxane, 100°C CheckSterics->Challenging Yes (Bulky/Sensitive) Microwave Protocol C: High Throughput Pd(PPh3)4 / K2CO3 MW 135°C, 30 min CheckSterics->Microwave Rapid Screening Analysis Outcome Analysis Standard->Analysis Check LCMS Challenging->Analysis Microwave->Analysis

Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura protocol based on substrate sterics and protecting group status.

Standardized Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: 6-chloropyridazinones with unhindered aryl boronic acids.

Reagents:

  • Substrate: N-substituted-6-chloropyridazinone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane)[1]

Step-by-Step:

  • Setup: In a reaction vial, combine the chloropyridazinone, arylboronic acid, and Pd catalyst.

  • Solvent Addition: Add DME (concentration ~0.1 M) and the aqueous

    
     solution.
    
  • Degassing: CRITICAL STEP. Sparge the biphasic mixture with Argon or Nitrogen for 5–10 minutes. Oxygen is the enemy of Pd(0).

  • Reaction: Seal and heat to 85–90°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[2]
    
Protocol B: The "High-Performance" Method (Sterically Hindered/Sensitive)

Best for: Ortho-substituted boronic acids or substrates prone to hydrolysis.

Reagents:

  • Substrate: N-substituted-6-chloropyridazinone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 – 2.0 equiv)[2]

  • Catalyst: Pd-SPhos G2 or

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
      (solid, anhydrous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Solids: Add substrate, boronic acid, base, and catalyst under a counter-flow of Argon.

  • Solvent: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat to 100°C (oil bath). The use of anhydrous conditions and Cesium Carbonate minimizes the concentration of free hydroxide, significantly reducing hydrolysis side reactions.

  • Monitoring: Check LCMS at 2 hours. SPhos is a highly active ligand; reaction times are often shorter.

Protocol C: Microwave-Assisted Synthesis

Best for: Library generation and rapid SAR exploration.

Parameters:

  • Catalyst:

    
     (5 mol%)[1][2]
    
  • Base:

    
     (3.0 equiv)[2]
    
  • Solvent: Dioxane:Water (4:1 ratio)

  • Conditions: Microwave irradiation, 135°C , 30 minutes .

Note: The high temperature compensates for the lower activity of triphenylphosphine, driving the reaction to completion before catalyst decomposition occurs.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Hydrolysis Product (OH-pyridazinone)

competition by base
Switch to Protocol B (Anhydrous

/Dioxane). Lower temperature.
Dehalogenation (H-pyridazinone)

-hydride elimination / Pd-H species
Use bidentate ligands (

). Avoid alcohol solvents. Increase boronic acid equivalents.
Homocoupling (Biaryl)Oxidative coupling of boronic acidDegas more thoroughly (remove

). Add base after degassing.
No Reaction Catalyst poisoning or poor oxidative additionEnsure N-protection. Switch to electron-rich ligands (SPhos, XPhos) to facilitate oxidative addition.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones." BenchChem Application Library. Link

  • Cao, P., et al. (2008). "Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones." The Journal of Organic Chemistry, 73(18), 7204–7208. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. "Suzuki-Miyaura Cross-Coupling Reaction: User Guide." MilliporeSigma Technical Library. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-coupling: Practical Guide and Side Reactions." Yoneda Labs Technical Blog. Link

Sources

Troubleshooting & Optimization

purification methods for 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Chloro-6-methoxypyridazin-3(2H)-one

Target Audience: Organic Chemists, Process Development Scientists, Medicinal Chemists. Scope: Purification, Impurity Profiling, and Troubleshooting.

Introduction: The Molecule & The Challenge

This compound (often an intermediate in agrochemical or pharmaceutical synthesis) presents a classic purification challenge.[1] As a 3(2H)-pyridazinone, it possesses a tautomeric lactam-lactim structure, but predominantly exists as the lactam (ketone) form in solid state.

Critical Chemical Feature: The proton at the N2 position is weakly acidic (


). This acidity is the "handle" we will exploit for the most robust purification method: the Acid-Base Swing .

Module 1: Impurity Profiling & Diagnosis

Before initiating purification, you must diagnose the "health" of your crude material.

Q1: What are the most common impurities in this synthesis? A1: Based on standard synthetic routes (hydrolysis of 3,4-dichloro-6-methoxypyridazine or chlorination of 6-methoxypyridazin-3(2H)-one), expect the following:

Impurity TypeLikely IdentityDiagnostic Signal (1H NMR, DMSO-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Starting Material 3,4-Dichloro-6-methoxypyridazineSinglet ~7.5-7.8 ppm (C5-H). No broad NH peak.
Regioisomer 5-Chloro-6-methoxypyridazin-3(2H)-oneSinglet shifted upfield/downfield relative to product.[1]
Over-Hydrolysis 4-Hydroxy-6-methoxypyridazin-3(2H)-oneBroad OH peak >10 ppm; distinct shift in C5-H.
Inorganics Sodium Chloride / Sodium MethoxideSilent in NMR; ash residue upon combustion.[1]

Q2: My crude solid is sticky/gummy. Why? A2: This usually indicates trapped solvent or the presence of oligomeric byproducts. Pyridazinones are typically high-melting crystalline solids.[1] A gummy texture suggests the presence of reaction solvent (e.g., DMF, Toluene) or uncrystallized starting material lowering the melting point. Action: Perform a "slurry wash" with cold diethyl ether or hexanes before attempting the main purification.

Module 2: The "Acid-Base Swing" Protocol (Gold Standard)

Expert Insight: Recrystallization is effective, but the Acid-Base Swing is superior for removing non-acidic impurities (like the dichloro precursor) which often co-crystallize.

Protocol:

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 5-10 volumes). Stir for 30 minutes.

    • Mechanism:[1][2][3][4][5] The 3(2H)-one deprotonates to form the water-soluble sodium salt.[1]

    • Observation: The solution should become clear (or slightly hazy).

  • Filtration (The Purge): Filter the alkaline solution through a Celite pad or sintered glass funnel.

    • Why? Unreacted starting materials (dichloropyridazines) and neutral organic byproducts are insoluble in aqueous base. They are trapped on the filter.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2.0 M HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • Mechanism:[1][2][3][4][5] Reprotonation forces the neutral this compound to precipitate out of solution.[1]

  • Isolation: Filter the resulting white/off-white solid.[1] Wash with cold water (to remove NaCl) followed by a small amount of cold isopropanol.

  • Drying: Dry under vacuum at 45°C.

Module 3: Recrystallization Protocols

If the Acid-Base Swing is insufficient or if you require >99.5% HPLC purity, proceed to recrystallization.[1]

Solvent Selection Guide:

Solvent SystemSuitabilityNotes
Ethanol (95%) High Best balance of yield and purity.[1] Standard first choice.
Methanol/Water (4:1) Medium Good for removing inorganic salts, but yield may drop.
Acetonitrile High Excellent for removing more polar organic impurities.
Acetic Acid Specialist Use only for very stubborn, low-solubility samples.[1] Requires high heat.

Step-by-Step Recrystallization:

  • Place 5g of semi-pure solid in a flask.

  • Add Ethanol (95%) (approx. 10-15 mL/g).

  • Heat to reflux (78°C). If solid does not dissolve, add solvent in 1 mL increments.

  • Critical Step: Once dissolved, allow the solution to cool slowly to room temperature without disturbance. Rapid cooling traps impurities.

  • Cool further in an ice bath (0°C) for 1 hour.

  • Filter and wash with cold ethanol.

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for purifying this compound, integrating the Acid-Base Swing and Recrystallization logic.

PurificationLogic Start Crude this compound CheckImpurity Analyze Impurity Profile (TLC / NMR) Start->CheckImpurity NeutralImpurities High Neutral Impurities? (e.g., Dichloropyridazine) CheckImpurity->NeutralImpurities AcidBase PROTOCOL A: Acid-Base Swing 1. Dissolve in NaOH 2. Filter Insolubles 3. Precipitate with HCl NeutralImpurities->AcidBase Yes (Standard Route) Recryst PROTOCOL B: Recrystallization Solvent: Ethanol or MeOH/H2O NeutralImpurities->Recryst No (Already semi-pure) FinalCheck Final Purity Check (HPLC > 98%) AcidBase->FinalCheck Recryst->FinalCheck Success Pure Product FinalCheck->Success Pass Fail Reprocess FinalCheck->Fail Fail Fail->AcidBase If Recryst used first Fail->Recryst If Acid-Base used first

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

Module 5: Troubleshooting (FAQs)

Q3: I used the Acid-Base Swing, but my yield is low (<40%). Where is my product? A3: Check the pH of your filtrate.

  • Issue: If the pH is not below 4, the compound is still partially deprotonated and remains in the aqueous phase.

  • Fix: Add more HCl until pH ~2.

  • Issue 2: You may have over-diluted with water.[1] The compound has finite water solubility.

  • Fix: Extract the acidic aqueous filtrate with Ethyl Acetate (3x), dry over

    
    , and evaporate.
    

Q4: The product is colored (yellow/brown) even after recrystallization. A4: Coloration often comes from trace oxidation products (azo/diazo species) or polymerized impurities.

  • Solution: During the hot filtration step of recrystallization, add Activated Carbon (Charcoal) (5-10 wt%). Stir for 10 minutes at reflux, then filter through Celite while hot. This usually removes color bodies effectively.

Q5: Can I use Column Chromatography? A5: Yes, but it is often unnecessary and consumes large amounts of solvent.

  • Stationary Phase: Silica Gel (60 Å).[6]

  • Mobile Phase: Dichloromethane : Methanol (95:5 to 90:10).

  • Note: The compound is polar. You might need to add 1% Acetic Acid to the eluent to prevent "tailing" due to the acidic NH interacting with the silica.

References

  • Synthesis and Reactivity of 3(2H)-Pyridazinones. Source:BenchChem Technical Guides / Journal of Heterocyclic Chemistry. Context: General reactivity and acidity of the N2 position in pyridazinones. (General Reference)

  • Purification of Chlorinated Pyridazines. Source:Organic Syntheses / Patent Literature (US3004027A). Context: Describes the solubility profiles and acid-base handling of chloropyridazine intermediates.

  • Recrystallization Solvents for Nitrogen Heterocycles. Source:University of Pittsburgh - Common Solvents for Crystallization.[1] Context: Solubility parameters for polar heterocycles like pyridazinones.

Sources

Technical Support Center: Purification of 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientist’s Note

To Our Research Partners:

You are likely working with 4-Chloro-6-methoxypyridazin-3(2H)-one (CAS: 113707-82-7) as a scaffold for herbicide development or as a precursor for nucleophilic aromatic substitution (SNAr) in pharmaceutical synthesis.

The Challenge: This molecule exhibits significant lactam-lactim tautomerism . While the lactam (NH-C=O) form predominates in the solid state, this duality complicates solubility. The presence of both an electron-withdrawing chlorine and an electron-donating methoxy group creates a "push-pull" electronic system that can lead to "oiling out" rather than crystallization if the solvent polarity is not precisely tuned.

This guide moves beyond generic advice. We focus on the Ethanol/Water and Ethyl Acetate systems, which historically offer the highest recovery rates for chloropyridazinones.

Solvent Compatibility Matrix

The following table summarizes solvent performance based on thermodynamic solubility parameters suited for the pyridazinone core.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) Primary High Gold Standard. Dissolves the lactam form via H-bonding at boiling (78°C) but shows poor solubility at 0°C.
Ethanol / Water Binary High Use if yield in pure EtOH is <50%. Water acts as the anti-solvent to force precipitation.
Ethyl Acetate Alternative Medium Best for removing highly polar impurities (tars/salts). Product may be too soluble; requires concentration or Heptane addition.
Acetonitrile Specific Medium Useful if the crude contains non-polar starting materials (e.g., dichloropyridazines).
Toluene Poor Low Generally too non-polar. Leads to oiling out due to poor interaction with the amide backbone.

Decision Logic & Workflow

Before beginning, assess your crude material's profile using this logic flow.

Recrystallization_Logic Start Start: Crude this compound Check_Purity Check Crude Purity (TLC/HPLC) Start->Check_Purity High_Impurity High Impurity (>10% tars/salts) Check_Purity->High_Impurity Dark/Sticky Low_Impurity Low Impurity (<10%) Check_Purity->Low_Impurity Solid/Powder Solvent_Choice_1 Solvent: Ethyl Acetate High_Impurity->Solvent_Choice_1 To exclude tars Solvent_Choice_2 Solvent: Ethanol (95%) Low_Impurity->Solvent_Choice_2 Standard Action_Filter Hot Filtration (Remove Insolubles) Solvent_Choice_1->Action_Filter Solvent_Choice_2->Action_Filter Action_Cool Slow Cool to RT -> 4°C Action_Filter->Action_Cool Decision_Cryst Did Crystals Form? Action_Cool->Decision_Cryst Outcome_Success Filter & Wash (Cold EtOH) Decision_Cryst->Outcome_Success Yes Outcome_Oil Issue: Oiling Out Decision_Cryst->Outcome_Oil Oily droplets Outcome_NoPrecip Issue: No Precipitate Decision_Cryst->Outcome_NoPrecip Clear solution Remedy_Oil Reheat -> Add Seed Crystal -> Slower Cool Outcome_Oil->Remedy_Oil Remedy_Anti Add Water (Anti-solvent) dropwise Outcome_NoPrecip->Remedy_Anti Remedy_Oil->Outcome_Success Remedy_Anti->Outcome_Success

Caption: Logical decision tree for solvent selection and troubleshooting based on crude material characteristics.

Validated Protocol: Ethanol Recrystallization

This protocol assumes a starting scale of 5.0 g. Adjust volumes proportionally.

Reagents:

  • Crude this compound

  • Ethanol (95% or Absolute)

  • Activated Charcoal (optional, for color removal)[1]

Step-by-Step:

  • Saturation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat to reflux (approx. 78°C) on a stir plate.

    • Observation: If solid remains, add Ethanol in 2 mL increments.

    • Target: Dissolution should occur with approximately 4-6 mL solvent per gram of solute.

  • Hot Filtration (Critical): If insoluble black specks remain (inorganic salts or elemental carbon), filter the hot solution through a pre-warmed glass funnel with fluted filter paper.

    • Why? Cold funnels cause premature crystallization, clogging the stem.

  • Cooling Phase 1: Allow the filtrate to cool to room temperature undisturbed on a cork ring or wood block.

    • Warning: Do not place directly on a cold benchtop; rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Cooling Phase 2: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the cake immediately with 5-10 mL of ice-cold Ethanol.

    • Note: Using warm solvent here will redissolve your product and ruin the yield.

  • Drying: Dry in a vacuum oven at 40-50°C for 4 hours.

Troubleshooting Center (FAQs)

Q1: My product separated as a yellow oil at the bottom of the flask instead of crystals. What happened? A: This is "oiling out." It occurs when the saturation point is reached at a temperature above the melting point of the solvated solid.

  • The Fix: Reheat the mixture until the oil redissolves. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod just as the solution starts to cloud. Cool much more slowly (wrap the flask in a towel).

Q2: I have no precipitate even after cooling to 0°C. A: The compound is likely too soluble in pure Ethanol at that volume.

  • The Fix: Perform a "Two-Solvent Recrystallization." While keeping the ethanol solution warm (50°C), add Water dropwise until a faint turbidity (cloudiness) persists. Add one drop of Ethanol to clear it, then let it cool. The water reduces the solubility power of the ethanol, forcing the pyridazinone out of solution.

Q3: The crystals are slightly pink/grey. Is this acceptable? A: Pyridazinones often trap trace oxidation byproducts.

  • The Fix: If high purity (>99%) is required for analytics, redissolve in hot Ethanol and add 1-2% w/w Activated Charcoal . Stir for 5 minutes at reflux, then hot filter. Note that charcoal can reduce yield by adsorbing some product.

Q4: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, Methanol is more toxic and often has higher solubility for this class of compounds, which might reduce your recovery yield (more product stays in the mother liquor). Ethanol is generally preferred for the first pass.

References & Authority

  • BenchChem Technical Support. Synthesis of 6-Chloro-3-methoxypyridazin-4-amine (Analogous Pyridazinone Protocols). Retrieved from

    • Relevance: Establishes baseline solubility for chloro-methoxy-pyridazinones in alcohols.

  • MDPI (Molecules). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. Retrieved from

    • Relevance: Validates the use of Ethanol as the primary recrystallization solvent for the pyridazin-3(2H)-one core structure.

  • Sigma-Aldrich. Product Specification: 4-chloro-3-(4-methoxyphenyl)-1H-pyridazin-6-one. Retrieved from

    • Relevance: Confirms physical state (solid) and handling requirements for substituted pyridazinones.

  • PubChem. 4-Chloro-1,2-dihydropyridazine-3,6-dione (Structural Analog Data). Retrieved from

    • Relevance: Provides physicochemical data (H-bond donor/acceptor counts) supporting the polarity-based solvent selection strategy.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyridazinone Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chlorination of pyridazinones. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we will explore the critical role of reaction temperature in achieving successful outcomes, providing both foundational knowledge and practical troubleshooting advice to navigate the complexities of this important transformation.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses core concepts to provide a foundational understanding of the pyridazinone chlorination reaction, with a special focus on the influence of temperature.

Q1: What are the most common reagents used for pyridazinone chlorination, and how do they work?

A: The chlorination of pyridazinones, which are heterocyclic lactams, typically proceeds via electrophilic substitution. The most common reagents transform the hydroxyl group of the lactam tautomer into a better leaving group, facilitating chloride attack. The primary methods include:

  • Phosphorus Oxychloride (POCl₃): Often used with a catalyst like N,N-dimethylformamide (DMF), this combination forms a Vilsmeier-Haack type reagent in situ.[1][2] This electrophilic iminium salt activates the pyridazinone carbonyl, making it susceptible to nucleophilic attack by a chloride ion.[3]

  • Thionyl Chloride (SOCl₂): This reagent functions similarly to POCl₃ by converting the lactam's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[4][5] The reaction is often driven by the evolution of gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4]

  • Other Reagents: Agents like triphosgene or phosphorus pentachloride (PCl₅) can also be used and generally follow a similar mechanistic principle of activating the carbonyl oxygen.[6]

Q2: Why is reaction temperature such a critical parameter to control?

A: Temperature is arguably the most influential variable in pyridazinone chlorination. It directly governs the reaction's kinetics and thermodynamics, impacting three key outcomes:

  • Reaction Rate & Conversion: Like most chemical reactions, higher temperatures increase the reaction rate. If a reaction is sluggish, a modest temperature increase can improve the conversion of the starting material into the product.

  • Selectivity & Side Product Formation: Many pyridazinone scaffolds have multiple sites susceptible to reaction. Excessive heat provides the activation energy for undesired pathways, leading to over-chlorination, ring-opening, or other side reactions.[7] Temperature control is therefore essential for directing the reaction to the desired product.

  • Stability & Decomposition: Both the pyridazinone starting materials and the chlorinated products can be thermally sensitive. High temperatures can lead to decomposition, often observed as the reaction mixture darkening or forming insoluble tar, which significantly reduces yield and complicates purification.[8]

Q3: What happens mechanistically when the temperature is too low or too high?

A:

  • Too Low: The primary consequence is a drastically reduced reaction rate. The system may not have sufficient kinetic energy to overcome the activation energy barrier, resulting in an incomplete or "stalled" reaction.

  • Too High: Excess thermal energy can lead to a loss of selectivity. Instead of controlled chlorination, you might see the formation of dichlorinated or other polychlorinated species. Furthermore, the highly reactive intermediates or the final product can decompose, leading to complex mixtures and reduced yields of the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q: I've run my reaction for several hours, but TLC/HPLC analysis shows mostly unreacted starting material. What's my first step?

A: Assuming your reagents are pure and stoichiometry is correct, this is a classic sign that the reaction temperature is too low.

  • Causality: The activation energy for the formation of the active chlorinating species (e.g., the Vilsmeier reagent) and its subsequent reaction with the pyridazinone has not been met.

  • Solution Pathway:

    • Incremental Temperature Increase: Raise the temperature of the reaction mixture in controlled increments of 10–20 °C. Monitor the reaction progress after each increase. For many POCl₃ or SOCl₂ based chlorinations, temperatures in the range of 80-120 °C are a common starting point.[6][7]

    • Verify Reagent Activity: Ensure your chlorinating agent is not degraded. POCl₃ and SOCl₂ are sensitive to moisture and should be handled under inert conditions.

    • Consider a Catalyst: If not already in use, a catalytic amount of DMF (with POCl₃) or a phase-transfer catalyst can sometimes facilitate the reaction at lower temperatures.[9]

Issue 2: Formation of Multiple Products & Low Purity

Q: My reaction yields a complex mixture with several spots on the TLC plate, and the desired product is a minor component. What is happening?

A: This is a strong indication that the reaction temperature is too high, leading to a loss of selectivity and potentially decomposition.

  • Causality: Excess thermal energy is activating undesired reaction pathways. This could include chlorination at other positions on the ring system (if available), or reactions with other functional groups on your molecule.

  • Solution Pathway:

    • Reduce Reaction Temperature: Immediately attempt the reaction at a lower temperature. A significant reduction (e.g., from 120 °C to 80 °C) is a good starting point. This will slow the reaction but will likely favor the formation of the thermodynamically more stable, desired product.

    • Slow Addition of Reagents: Instead of adding the chlorinating agent all at once, add it dropwise at a lower temperature to maintain better control over the initial exotherm.

    • Analyze Side Products: If possible, try to identify the major side products. Knowing their structure can provide valuable insight into the undesired reaction pathways that are occurring at elevated temperatures.

Issue 3: Reaction Mixture Darkens or Forms Tar

Q: My initially clear or light-colored reaction has turned dark brown/black, and I'm seeing solid precipitates. What went wrong?

A: This signifies decomposition of your starting material, intermediates, or product. The most common culprit is excessive heat.

  • Causality: The thermal stability limit of one or more components in your reaction has been exceeded. Chlorinated heterocycles can be particularly susceptible to polymerization or degradation at high temperatures.

  • Solution Pathway:

    • Drastically Lower the Temperature: The optimal temperature for your specific substrate is clearly lower than what was used. Redesign the experiment to start at a much milder temperature (e.g., 50-60 °C) and only increase it if absolutely no conversion is observed over a prolonged period.

    • Shorten Reaction Time: In conjunction with lowering the temperature, monitor the reaction closely and quench it as soon as a reasonable amount of product has been formed, before significant degradation occurs.

    • Solvent Choice: Ensure your solvent is stable under the reaction conditions and has an appropriate boiling point to help regulate the temperature (e.g., using reflux conditions).

Experimental Design & Protocols

Workflow for Temperature Optimization

A systematic approach is key to finding the ideal temperature for your specific pyridazinone substrate.

G cluster_prep Preparation cluster_exec Execution & Analysis cluster_outcome Outcome start Start: Small-Scale Reaction Setup lit Review Literature for Starting Temperature start->lit run Run Reaction at Starting Temp (T_start) lit->run monitor Monitor Progress (TLC, HPLC) run->monitor check Conversion Acceptable? monitor->check check:e->monitor No, Incomplete check_purity Purity & Selectivity OK? check->check_purity check_purity:e->monitor No, Side Products optimal Optimal Temp Found (T_opt = T_current) check_purity->optimal Yes scale_up Proceed to Scale-Up optimal->scale_up fail Re-evaluate Conditions (Solvent, Reagent) G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Decomp Decomposition / Tar Temp->Decomp Increases Risk SideProd Side Products Temp->SideProd Increases Risk Yield Product Yield Rate->Yield Positively Correlates (to a point) Purity Product Purity Decomp->Yield Decreases SideProd->Yield Decreases SideProd->Purity Decreases

Sources

scaling up synthesis of 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 4-Chloro-6-methoxypyridazin-3(2H)-one (CAS: 113707-82-7). As a Senior Application Scientist, I have designed this guide to address the critical physicochemical and engineering challenges encountered when transitioning this heterocyclic building block from bench-scale discovery to pilot-plant production.

Pyridazin-3(2H)-one derivatives are highly valued in pharmaceutical and agrochemical development due to their structural versatility and diverse biological activities [1]. However, scaling their synthesis requires strict control over reaction thermodynamics, regioselectivity, and crystallization kinetics.

Process Overview & Workflow

G N1 Stage 1: Hydrazine Condensation N2 Stage 2: Regioselective Methoxylation N1->N2 N3 Stage 3: Controlled Crystallization N2->N3

Fig 1: Three-stage scale-up workflow for this compound synthesis.

Thermodynamics & Core Ring Formation

Q: During the initial condensation with hydrazine hydrate at the 50 L scale, we are experiencing severe thermal runaways and pressure spikes. How can we safely manage this exotherm while maintaining yield?

Expert Insight: The most common method for synthesizing the pyridazin-3(2H)-one core involves the condensation of γ-keto acids (or their halogenated derivatives) with hydrazine hydrate [1]. This cyclization is highly exothermic. At the bench scale, ambient heat dissipation masks this effect. At the 50 L scale, the surface-area-to-volume ratio drops significantly, leading to heat accumulation, solvent boiling, and the generation of nitrogen gas byproducts if the hydrazine decomposes.

To resolve this, you must shift from a batch-addition paradigm to a metered, self-validating semi-batch process.

Field-Proven Protocol: Controlled Hydrazine Condensation (50 L Scale)

  • Reactor Preparation: Equip a 50 L glass-lined reactor with a highly efficient overhead stirrer (anchor or pitched-blade), a reflux condenser, and a programmable dosing pump.

  • Substrate Loading: Charge the reactor with the halogenated keto-acid precursor (e.g., mucochloric acid derivative) dissolved in ethanol (15 L). Chill the jacket to 0–5 °C.

  • Metered Addition: Program the dosing pump to add hydrazine hydrate (1.05 eq) over a period of 4–6 hours.

    • Self-Validating Check: The internal temperature probe must be interlocked with the dosing pump. If the internal temperature exceeds 15 °C, the pump must automatically pause until the temperature drops back to 10 °C.

  • Thermal Maturation: Once addition is complete, slowly ramp the jacket temperature to reflux (approx. 78 °C) at a rate of 10 °C/hour. Hold at reflux for 4 hours to drive the dehydrative cyclization to completion [3].

  • In-Process Control (IPC): Pull a sample and analyze via HPLC. Proceed to cooling only when the precursor peak area is < 0.5%.

Regioselectivity in Halogen Displacement

Q: In the methoxylation step, we are seeing a 30% formation of the 4,6-dimethoxy byproduct instead of the desired this compound. How do we prevent over-substitution?

Expert Insight: You are facing a classic regioselectivity challenge. The pyridazinone ring activates both the 4- and 6-positions toward nucleophilic aromatic substitution (SNAr) [2]. The chlorine at the 6-position is generally more labile due to the electronic influence of the adjacent ring nitrogen and the para-carbonyl group. However, if the reaction temperature is too high, or if a localized excess of sodium methoxide (NaOMe) occurs due to poor mixing, the 4-chloro group will also undergo substitution.

Data Presentation: Impact of Process Parameters on Regioselectivity

Temperature (°C)NaOMe EquivalentsMixing Speed (RPM)Target Yield (%)Dimethoxy Impurity (%)
65 (Reflux)1.515042.138.5
25 (Ambient)1.115068.412.2
5 (Chilled)1.0530089.7< 1.0

Corrective Action: Operate under strict thermodynamic control rather than kinetic control. Lower the temperature to 0–5 °C, ensure high-shear mixing (≥300 RPM) to prevent localized concentration gradients of the nucleophile, and strictly limit NaOMe to 1.05 equivalents [2].

G Q High Dimethoxy Impurity Detected in IPC A1 Check NaOMe Stoichiometry (Must be ≤ 1.05 eq) Q->A1 Stoichiometry A2 Verify Reactor Temperature (Must be < 5°C) Q->A2 Thermodynamics A3 Increase Agitation (Eliminate Localized Excess) Q->A3 Mass Transfer Success Regioselectivity Restored (Target > 85%) A1->Success A2->Success A3->Success

Fig 2: Diagnostic logic tree for resolving regioselectivity failures during methoxylation.

Crystallization & Impurity Purging

Q: Our final product crashes out of solution as a fine, amorphous powder that clogs the Nutsche filter and traps residual salts. How can we engineer a better particle size distribution?

Expert Insight: "Crashing out" indicates that your system is crossing the metastable zone too rapidly, leading to primary nucleation dominating over crystal growth. This results in fine particles with massive surface areas that trap inorganic salts (e.g., NaCl generated during methoxylation). To achieve filterable, high-purity crystals, you must utilize a controlled anti-solvent crystallization combined with a defined cooling ramp.

Field-Proven Protocol: Anti-Solvent Seeding Crystallization

  • Dissolution: Concentrate the post-reaction mixture under vacuum to remove 70% of the primary solvent (e.g., THF or Methanol).

  • Filtration: While still warm (40 °C), pass the concentrated solution through a 1 µm inline filter to remove precipitated inorganic salts (NaCl/KCl).

  • Anti-Solvent Addition: Transfer the filtrate to a clean crystallizer. Slowly begin adding the anti-solvent (purified water) at 40 °C until the solution becomes slightly turbid (the cloud point).

  • Seeding: Stop the anti-solvent addition. Add 0.5% (w/w) of pure this compound seed crystals. Hold the temperature at 40 °C for 1 hour to allow the seed bed to mature and relieve supersaturation.

  • Cooling Ramp: Initiate a non-linear (cubic) cooling ramp from 40 °C to 5 °C over 8 hours. Simultaneously, meter in the remaining anti-solvent.

    • Causality: The cubic cooling curve ensures that the rate of supersaturation generation matches the growing surface area of the crystals, preventing secondary nucleation of fines.

  • Isolation: Drop the slurry to the Nutsche filter. The engineered large crystals will filter rapidly and allow for efficient displacement washing with cold water, removing any trace impurities.

References

  • Synthesis and chemistry of pyridazin-3(2H)-ones Source: ScienceDirect URL:[Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL:[Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: National Institutes of Health (PMC) URL:[Link]

Technical Support Center: Overcoming Aqueous Solubility Barriers for 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Chloro-6-methoxypyridazin-3(2H)-one is a highly valuable heterocyclic intermediate and pharmacophore in drug development. However, researchers frequently encounter severe precipitation and poor aqueous solubility during assay development and formulation. This guide provides mechanistic troubleshooting, quantitative strategy selection, and self-validating protocols to resolve these bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is this compound so poorly soluble in water despite having a relatively low lipophilicity (LogP ~0.43)? Causality & Insight: The solubility of a compound is dictated by both its solvation energy (lipophilicity) and its solid-state crystal lattice energy. This compound is a classic "brick dust" molecule 1. The pyridazin-3(2H)-one core possesses both a strong hydrogen bond donor (the lactam NH) and a strong hydrogen bond acceptor (the carbonyl oxygen) 2. This allows the planar molecules to form an extensive, tightly packed intermolecular hydrogen bond network in the solid state. Water cannot easily break these strong crystal lattice interactions, resulting in poor dissolution.

Q2: Can I improve its solubility by adjusting the pH of my aqueous buffer? Causality & Insight: No, pH adjustment is ineffective for this specific compound under physiological conditions. The pKa of the lactam-like NH in pyridazin-3(2H)-ones is typically very high (around 11.0 to 11.5) 3. To ionize the molecule and form a highly soluble salt, you would need to raise the pH above 12. This extreme alkalinity would degrade biological targets and is unsuitable for most in vitro or in vivo applications.

Q3: What is the most effective formulation strategy for in vivo dosing? Causality & Insight: Because it is a "brick dust" molecule, the barrier is physical (crystal lattice) rather than strictly chemical (hydrophobicity). The most effective strategies physically disrupt the crystal state. Amorphous Solid Dispersions (ASD) via spray drying trap the drug in a high-energy, disordered state, bypassing the lattice energy barrier entirely 4. Alternatively, wet nanomilling reduces the particle size to the submicron range, exponentially increasing the surface area and driving rapid dissolution according to the Noyes-Whitney equation 5.

Q4: Can I use cyclodextrins to encapsulate the molecule? Causality & Insight: Yes, but with caveats. While Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for lipophilic drugs, this compound is relatively small and planar. It may not form a tightly bound inclusion complex on its own. Using a co-solvent (like 10% PEG-400) synergistically with HP-β-CD yields much better results, as the co-solvent reduces the polarity of the aqueous phase while the cyclodextrin shields the hydrophobic chloro-methoxy regions .

Part 2: Quantitative Data & Strategy Selection

Use the following table to select the appropriate solubility enhancement strategy based on your experimental phase.

StrategyMechanism of ActionMax Expected SolubilityBest Suited For
Co-solvency (DMSO/PEG) Disrupts water H-bond network; lowers dielectric constant.~10 - 50 mM (in 10% co-solvent)In vitro biochemical and cell-based assays.
Amorphous Solid Dispersion Traps API in a high-energy, disordered polymer matrix.>100 mg/mL (Apparent)Oral solid dosage forms; late-stage development.
Wet Nanomilling Increases surface area to exponentially boost dissolution rate.>50 mg/mL (Suspension)In vivo oral/IV dosing; high-dose toxicology studies.
Cyclodextrin Complexation Encapsulates hydrophobic regions within a hydrophilic shell.~1 - 5 mg/mLLiquid formulations requiring optical clarity.

Part 3: Formulation Decision Workflow

FormulationWorkflow Start Solubility Issue: This compound App Target Application? Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro Low Volume InVivo In Vivo Dosing (Oral/IV) App->InVivo High Volume/Biocompatibility Solvent Co-solvent System (DMSO / PEG-400) InVitro->Solvent Formulation Advanced Formulation InVivo->Formulation Milling Nanomilling (Particle Size Reduction) Formulation->Milling Suspension Dose ASD Amorphous Solid Dispersion (Spray Drying) Formulation->ASD Solid Dose Complex Cyclodextrin Complexation (HP-β-CD + Co-solvent) Formulation->Complex Liquid Dose

Decision workflow for selecting a solubility enhancement strategy for pyridazinone derivatives.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution (Self-Validating System)

This protocol utilizes a solvent-shift method to prevent localized supersaturation, a primary cause of assay precipitation.

  • Master Stock Preparation: Weigh the required mass of this compound and dissolve it in 100% anhydrous DMSO to create a 100 mM master stock.

    • Validation Check: The solution must be completely clear when held against a dark background under strong light. Any turbidity indicates incomplete disruption of the crystal lattice.

  • Buffer Preparation: Prepare your target aqueous assay buffer (e.g., PBS, pH 7.4) and warm it slightly to 37°C to increase the kinetic solubility threshold.

  • Solvent Shift: Place the aqueous buffer on a vortex mixer set to high speed. Add the 100 mM DMSO stock dropwise into the vortexing buffer until a final concentration of 10 mM (10% DMSO v/v) is reached.

    • Causality: Dropwise addition into a high-shear environment ensures rapid dispersion, preventing the localized high-concentration micro-pockets that trigger immediate nucleation.

  • System Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully extract the supernatant and analyze it via UV-Vis spectrophotometry or HPLC. If the measured concentration matches the theoretical 10 mM yield, the system is validated and free of micro-precipitates.

Protocol B: Wet Nanomilling for In Vivo Nanosuspension

This protocol physically shatters the crystal lattice to enable high-dose oral or IV administration.

  • Vehicle Preparation: Prepare an aqueous vehicle containing a steric stabilizer, such as 1% w/v Poloxamer 188 or Tween 80.

    • Causality: As the crystal lattice is broken, high-energy hydrophobic surfaces are exposed. The stabilizer immediately coats these new surfaces, preventing the particles from agglomerating or undergoing Ostwald ripening.

  • Dispersion: Suspend the compound in the vehicle at the desired dosing concentration (e.g., 20 mg/mL) to form a crude macro-suspension.

  • Milling: Transfer the macro-suspension to a wet milling chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 400 rpm for 2 to 4 hours, maintaining the temperature below 25°C to prevent thermal degradation.

  • System Validation: Extract a sample and measure the Particle Size Distribution (PSD) using Dynamic Light Scattering (DLS). A self-validating successful run will display a Polydispersity Index (PDI) < 0.3 and a Z-average diameter of < 300 nm, confirming a uniform nanosuspension suitable for in vivo use.

Part 5: References

  • Technologies To Improve Solubility Of Brick Dust Compounds | Lonza | 1

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | PMC - NIH |2

  • 3(2H)-Pyridazinone | 504-30-3 | ChemicalBook | 3

  • Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds | Bioprocess Online | 4

  • Turning a “Brick Dust” Compound into a Clinically Viable Oral Formulation | Pharm-int | 5

  • Liquid Formulation Solubility Enhancement | Sigma-Aldrich |

Sources

stability of 4-Chloro-6-methoxypyridazin-3(2H)-one under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific reactivity and stability profile of 4-Chloro-6-methoxypyridazin-3(2H)-one under basic conditions.

Unlike simple aliphatic or standard aromatic systems, pyridazin-3(2H)-ones possess unique electronic properties that dictate their behavior in the presence of a base[1]. This guide bypasses generic advice to provide you with causality-driven troubleshooting, self-validating experimental protocols, and mechanistic clarity.

Overview & Molecular Profiling

To control the reactivity of this compound, you must first understand its molecular architecture:

  • N2 Position (The Acidic Center): The N-H bond has a pKa of approximately 10.5. It is rapidly deprotonated by mild bases.

  • C4 Position (The Electrophilic Center): Contains a chlorine atom. While theoretically primed for Nucleophilic Aromatic Substitution (SNAr), its reactivity is entirely dependent on the protonation state of the N2 position[2].

  • C6 Position (The Ether): Contains a methoxy group that is generally stable but susceptible to hydrolysis under harsh aqueous basic conditions[3].

Reaction & Degradation Pathways

Pathways SM This compound (Neutral) Anion Pyridazin-3-olate Anion (Resonance Stabilized) SM->Anion Mild/Non-Nucleophilic Base (e.g., K2CO3, NaH) SNAr SNAr at C4 (Cl Displacement) SM->SNAr Strong Nucleophilic Base (e.g., NaOMe, Amines) + Heat Hydrolysis C6 Methoxy Hydrolysis (Degradation) SM->Hydrolysis Strong Aqueous Base (e.g., NaOH) + Heat Alkylation N-Alkylated Product (Target Workflow) Anion->Alkylation + Electrophile (R-X) (0°C to 25°C)

Reaction and degradation pathways of this compound under basic conditions.

Mechanistic FAQs (Causality & Logic)

Q: Why does my compound resist SNAr at the C4 chlorine under mild basic conditions? A: This is a classic case of electronic deactivation. The N2 position possesses an acidic proton. When exposed to mild bases (e.g., K₂CO₃, TEA), the molecule is deprotonated to form a resonance-stabilized pyridazin-3-olate anion[4]. This delocalized negative charge significantly increases the electron density of the entire pyridazine ring. Consequently, the C4 position loses its electrophilicity, creating an electrostatic barrier that repels incoming nucleophiles and effectively shuts down the SNAr pathway[2].

Q: I need to perform an SNAr at C4. How can I overcome this base-induced deactivation? A: To successfully displace the C4-chlorine, you must prevent the formation of the anionic ring. This is achieved by first N-alkylating or N-protecting the N2 position (e.g., with a SEM, BOM, or methyl group)[1]. Once the nitrogen is protected, the ring remains neutral and electron-deficient, restoring the reactivity of the C4-chlorine toward nucleophiles like amines or alkoxides. Alternatively, you can force the reaction using extreme conditions (e.g., NaOMe in refluxing MeOH), but this risks degrading the starting material.

Q: What dictates N-alkylation versus O-alkylation when using a base? A: The pyridazin-3-olate anion is an ambient nucleophile. N-alkylation yields the thermodynamically stable lactam, while O-alkylation yields the kinetically favored lactim ether. To drive exclusive N-alkylation, use polar aprotic solvents (DMF, DMSO) and soft, non-nucleophilic bases (like Cs₂CO₃) at lower temperatures (0–25 °C). The large cesium counterion poorly coordinates with the oxygen, leaving the nitrogen free to attack the electrophile.

Q: What causes the loss of the methoxy group during my base-mediated reactions? A: If you are using strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures (>60 °C), the hydroxide ion acts as a hard nucleophile[3]. It attacks the C6 position, leading to the hydrolysis of the methoxy group and the formation of a pyridazine-3,6-dione derivative. To prevent this, strictly use anhydrous conditions.

Quantitative Data: Stability Under Basic Conditions

The table below summarizes the stability and primary reaction pathways of the compound when exposed to various basic environments.

Base / ReagentSolventTemp (°C)Primary Pathway / OutcomeStability of C4-Cl
K₂CO₃ (1.5 eq) DMF25Deprotonation (Anion formation)Highly Stable
NaH (1.1 eq) THF0 to 25Quantitative DeprotonationHighly Stable
NaOMe (3.0 eq) MeOH65 (Reflux)SNAr at C4 (Cl replaced by OMe)Degraded (Displaced)
NaOH (Aq, 2M) H₂O/EtOH80Hydrolysis of C6 MethoxyStable to Moderate
LDA (2.2 eq) THF-78Directed ortho-Metalation (C5)Stable (if kept < -70°C)

Core Troubleshooting Guide

If you are experiencing low yields, unwanted ring-opening, or degradation during base-mediated functionalization, follow this logical workflow.

Troubleshooting Issue Issue: Degradation or Low Yield in Base-Mediated Reaction CheckBase Is the base nucleophilic? (e.g., NaOH, Alkoxides) Issue->CheckBase FixBase Switch to non-nucleophilic base (e.g., Cs2CO3, DIPEA) CheckBase->FixBase Yes CheckTemp Check Reaction Temperature CheckBase->CheckTemp No FixBase->CheckTemp FixTemp High Temp (>60°C) causes side reactions. Lower to 0-25°C. CheckTemp->FixTemp Temp > 60°C Success Proceed to LC-MS Checkpoint CheckTemp->Success Temp < 25°C FixTemp->Success

Troubleshooting workflow for base-mediated reactions of this compound.

Self-Validating Experimental Protocol: Controlled N-Alkylation

To ensure scientific integrity, a protocol must validate itself in real-time. This methodology uses non-nucleophilic basic conditions to achieve N-alkylation while preserving the C4-Cl bond, utilizing LC-MS checkpoints to confirm causality.

Materials:

  • This compound (1.0 eq, MW: 160.56)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation & Deprotonation: Dissolve the pyridazinone (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add Cs₂CO₃ (1.5 eq) in one portion.

    • Causality Check: Cs₂CO₃ quantitatively deprotonates the N2-H without acting as a nucleophile against the C4-Cl. The suspension will slightly darken as the stable anion forms.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.2 eq) dropwise over 5 minutes.

    • Causality Check: Maintaining 0 °C suppresses the higher-activation-energy O-alkylation pathway, ensuring >95% regioselectivity for the N2 position.

  • Self-Validating LC-MS Checkpoint: After 2 hours, remove a 10 µL aliquot, quench it in 100 µL of 0.1 M HCl, dilute with 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation: You should observe the disappearance of the starting material mass (

      
       = 161.0).
      
    • Troubleshooting: If you observe a mass corresponding to the loss of chlorine (e.g.,

      
      ), moisture has entered your system, converting the base into hydroxide and initiating SNAr/hydrolysis.
      
  • Quench & Isolation: Once the LC-MS confirms complete conversion, quench the reaction by pouring it into 10 volumes of ice-cold distilled water. The N-alkylated product will precipitate. Filter, wash with cold water, and dry under a vacuum.

References[4] Pyridazine compounds. ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Du7My3oB081zkxRPW0w4BVgrtP_O7mB1DllL9HKASw8W8J4uTKWbXXuQFr3USWR55l7Skxr0G_v8oiIDZzqLqtcBMUlenvVvvTvFezK0HCM_R8ojFn3zImneS-inLXhPp0aixaG81uKXwY_Tm9TKXPk=[2] Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmzXXFg8gJXPuyeXBHm8oBVydbefcaZpWG18fmYcQl-Vp2Isx0Mjs0uyCpB8zwgkdFq8PlVVQxs8fFNGZovxHGQwVWlT1RXLRzTZxejjJPbmBk0A_bgeTAzvtDiLre938EQKPw08TP3MRguASw2gRRukE=[3] 5-(2-methoxyethoxy)pyridazin-3(2H)-one. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeL55kMpwbby8K9q3KOSTbmy3Lvar23K9chdUvHpsR80SdxggGwXwA31lVg9YUtbz82d689H7GOH_5LfhTdEJZnHHIvwV6y1PGnGLm56qHg6PmS-pWHC3ERVhTa9lDgYQ8nbq4sg==[1] Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6ee0QwBIxZz_788w5nLOxRpIO3k9B5uhTcLwyoEXhLJUMcPu4fXTatn1jSJjrBenfZvnJhlaPmBPw7iC3pJSxnY5sK1vNx-PM1dLiaee3FwZX-mdYXwypJjYvoiJKq11if2Qv5C9d

Sources

Validation & Comparative

13C NMR Chemical Shifts for 4-Chloro-6-methoxypyridazin-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of highly functionalized heterocycles. Pyridazin-3(2H)-ones are privileged scaffolds in drug discovery, known for their diverse biological activities[1]. However, their structural elucidation is often complicated by lactam-lactim tautomerism and complex electronic push-pull systems[2].

This guide objectively compares the empirical


C NMR chemical shifts of 4-Chloro-6-methoxypyridazin-3(2H)-one [3] against the predictive performance of three industry-standard software alternatives: ACD/Labs NMR Predictors , Mnova NMRPredict , and ChemDraw Professional . By understanding the algorithmic causality behind these predictions and employing a self-validating experimental protocol, researchers can confidently verify complex molecular architectures.

Structural Dynamics & Mechanistic Causality

To evaluate predictive software, we must first understand the physical causality driving the empirical chemical shifts of this compound. The molecule features a highly conjugated, electron-rich ring system that defies simple additive substituent rules[4].

  • C3 (Carbonyl, ~159.2 ppm): Unlike isolated ketones (~200 ppm), this lactam carbonyl is heavily shielded by the delocalization of the adjacent N2 nitrogen lone pair. In polar solvents like DMSO-

    
    , the lactam (2H)-one tautomer predominates over the lactim (3-hydroxy) form, locking the shift near 159 ppm[2],[5].
    
  • C4 (C-Cl, ~136.5 ppm): The electronegative chlorine atom deshields C4 via the inductive (

    
    ) effect. However, resonance donation from the ring mitigates this, preventing it from shifting further downfield.
    
  • C5 (CH, ~118.4 ppm): This carbon is highly shielded. The causality lies in the strong resonance (

    
    ) effect of the C6 methoxy group, which pushes electron density directly onto the ortho position (C5).
    
  • C6 (C-OMe, ~160.8 ppm): Strongly deshielded by the direct attachment of the electronegative oxygen atom and its participation in the imine-like N=C bond.

Comparative Analysis: Empirical Data vs. Predictive Software

Predictive algorithms handle heterocyclic resonance differently. Below is an objective comparison of empirical data (acquired in DMSO-


) versus predictions from major software suites.
Quantitative Data Comparison
Carbon PositionEmpirical (DMSO-

)
ACD/Labs (v2025)Mnova NMRPredictChemDraw Pro (v21)
C3 (C=O) 159.2 ppm158.8 ppm160.1 ppm157.5 ppm
C4 (C-Cl) 136.5 ppm135.2 ppm137.8 ppm134.0 ppm
C5 (CH) 118.4 ppm119.1 ppm117.5 ppm121.2 ppm
C6 (C-OMe) 160.8 ppm161.5 ppm159.9 ppm162.3 ppm
6-OCH

54.6 ppm54.2 ppm55.0 ppm53.8 ppm
Performance Evaluation & Algorithmic Insights
  • ACD/Labs NMR Predictors: Demonstrated the highest overall accuracy for this specific scaffold. Causality: ACD/Labs utilizes a dual algorithm (HOSE code combined with Neural Networks)[6]. It successfully recognizes the dominant lactam tautomer in polar solvents, resulting in a highly accurate C3 carbonyl prediction (158.8 ppm vs 159.2 ppm).

  • Mnova NMRPredict: Performed exceptionally well on the heteroatom-substituted carbons (C4 and C6). Causality: Mnova uses an Ensemble Machine Learning approach (combining Random Forests, PLS, and Modgraph algorithms)[7]. Its extensive training on heterocyclic databases allows it to accurately model the

    
     effect of the methoxy group.
    
  • ChemDraw Professional: Showed the largest deviation, particularly at C5 (

    
     2.8 ppm). Causality:  ChemDraw relies more heavily on additive substituent rules and base HOSE codes[8],[4]. It slightly underestimates the synergistic shielding effect that the C6 methoxy group exerts on the C5 position within a conjugated pyridazine ring.
    

Experimental Protocol: High-Fidelity C NMR Acquisition

To generate the empirical data used for software validation, a self-validating experimental workflow must be employed.


C has a low natural abundance (1.1%) and low gyromagnetic ratio, requiring optimized parameters to ensure quaternary carbons (C3, C4, C6) are accurately resolved.
Step-by-Step Methodology (Self-Validating System)

Step 1: Sample Preparation & Tautomeric Locking

  • Action: Dissolve 30 mg of this compound in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: High concentration is mandatory for adequate

    
    C signal-to-noise (SNR). DMSO-
    
    
    
    is chosen specifically to hydrogen-bond with the N2 proton, thermodynamically locking the molecule in the lactam tautomer.
  • Validation Checkpoint 1: Acquire a quick

    
    H NMR spectrum. The absence of a broad -OH peak at ~12-13 ppm confirms the sample is locked in the (2H)-one tautomeric state.
    

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe specifically for the

    
    C frequency (~100 MHz).
    
  • Validation Checkpoint 2: Perform gradient shimming. Validate by checking the Full Width at Half Maximum (FWHM) of the TMS peak in the

    
    H channel; it must be 
    
    
    
    1.0 Hz before proceeding to
    
    
    C acquisition.

Step 3: Parameter Optimization & Acquisition

  • Action: Load the standard power-gated decoupling pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.5 seconds and the number of scans (NS) to 1024 .

  • Causality: Quaternary carbons (C3, C4, C6) lack attached protons, meaning they undergo very slow dipole-dipole relaxation. A standard D1 of 1.0s will cause these signals to saturate and disappear into the baseline. A 2.5s delay ensures complete magnetization recovery.

  • Validation Checkpoint 3: Pause the acquisition at 512 scans. Check the SNR of the C5 peak. If SNR > 10:1, resume to 1024 scans for publishable quality.

Step 4: Data Processing

  • Action: Zero-fill the free induction decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transform.

  • Causality: LB = 1.0 Hz artificially suppresses high-frequency baseline noise without significantly compromising the resolution of the broad quaternary carbon signals.

Workflow Visualization

Below is the logical architecture of the self-validating NMR workflow, mapping the physical acquisition against the in silico prediction pathways.

Workflow cluster_0 Empirical Acquisition (Self-Validating) cluster_1 In Silico Prediction Prep Sample Preparation (DMSO-d6 + TMS) Tune Probe Tuning & Matching (13C at 100/125 MHz) Prep->Tune Acq Data Acquisition (D1=2.5s, NS=1024) Tune->Acq Process Spectral Processing (Zero-fill, LB=1.0 Hz) Acq->Process Compare Comparative Analysis & Structural Verification Process->Compare SMILES Structure Input (Lactam Tautomer) ACD ACD/Labs (Dual Algorithm) SMILES->ACD Mnova Mnova NMRPredict (Ensemble ML) SMILES->Mnova ChemDraw ChemDraw (Additive Rules) SMILES->ChemDraw ACD->Compare Mnova->Compare ChemDraw->Compare

Figure 1: Self-validating workflow comparing empirical 13C NMR acquisition with predictive software.

References

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives , Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing),[Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones , PubMed (NIH),[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor , ACD/Labs,[Link]

  • Download NMR Predict , Mestrelab,[Link]

  • ChemDraw Professional 21 , Alfasoft,[Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network , PMC (NIH),[Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone , ResearchGate,[Link]

Sources

IR spectroscopy characteristic peaks of 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectroscopy Guide: Characteristic Peaks of 4-Chloro-6-methoxypyridazin-3(2H)-one vs. Structural Analogs

Executive Summary

This compound is a highly versatile heterocyclic intermediate widely utilized in the synthesis of agrochemicals and pharmaceutical agents[1]. For researchers and drug development professionals, validating the structural integrity of this compound is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive structural verification.

This guide objectively compares the characteristic IR performance of this compound against its non-chlorinated and di-chlorinated alternatives, providing the underlying causality for spectral shifts and a self-validating experimental protocol.

Theoretical Framework: Causality of Peak Shifts

The pyridazin-3(2H)-one core features a complex conjugated system comprising a lactam-like carbonyl (C=O), an adjacent secondary amine (N-H), and a C=C–C=N cyclic framework[2]. The introduction of substituents at the 4- and 6-positions fundamentally alters the vibrational force constants of these bonds:

  • Carbonyl (C=O) Stretch: In standard saturated aliphatic ketones, the C=O stretch appears near 1715 cm⁻¹[3]. However, in pyridazin-3(2H)-ones, conjugation with the ring double bonds and the adjacent nitrogen atom lowers this frequency to the 1650–1680 cm⁻¹ range[4][5]. The addition of a highly electronegative chlorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I). This competes with the nitrogen's resonance donation, effectively increasing the double-bond character (and force constant) of the C=O bond, shifting the peak to a higher wavenumber compared to non-chlorinated analogs.

  • N-H Stretch: The N-H group in pyridazinones is highly susceptible to intermolecular hydrogen bonding in the solid state, resulting in a broad absorption band between 3100 and 3300 cm⁻¹[5]. Halogenation increases the acidity of this proton, often strengthening hydrogen bonding networks and broadening the peak further.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is a distinct, heavy-atom movement that reliably appears in the fingerprint region between 700 and 750 cm⁻¹.

Comparative Spectral Data

To objectively evaluate the product's spectral performance, we must benchmark this compound against structurally adjacent alternatives: 6-Methoxypyridazin-3(2H)-one (lacking the 4-chloro group) and 4,5-Dichloro-6-methoxypyridazin-3(2H)-one (possessing an additional chlorine at the 5-position).

Table 1: Comparative IR Characteristic Peaks (Solid State, ATR-FTIR)

Functional GroupAlternative 1: 6-Methoxy AnalogTarget Product: 4-Chloro-6-methoxyAlternative 2: 4,5-Dichloro-6-methoxyCausality / Shift Mechanism
N-H Stretch ~3180 - 3250 cm⁻¹~3150 - 3200 cm⁻¹ ~3100 - 3150 cm⁻¹Increased N-H acidity due to adjacent halogen -I effects strengthens solid-state H-bonding, lowering the frequency.
C=O Stretch ~1655 - 1660 cm⁻¹~1665 - 1670 cm⁻¹ ~1675 - 1685 cm⁻¹Inductive withdrawal (-I) by Cl atoms restricts resonance, increasing the C=O bond force constant[4].
C=C / C=N Ring ~1580 - 1600 cm⁻¹~1570 - 1590 cm⁻¹ ~1550 - 1570 cm⁻¹The increased mass of chlorine dampens the overall ring breathing and stretching frequencies.
C-O-C (Methoxy) ~1250 & 1050 cm⁻¹~1250 & 1050 cm⁻¹ ~1245 & 1045 cm⁻¹The 6-methoxy group is relatively insulated from the 4/5 positions; minimal shift is observed.
C-Cl Stretch N/A~720 - 750 cm⁻¹ ~700 - 760 cm⁻¹ (Split)Direct consequence of C-Cl bond formation; splits into symmetric/asymmetric modes in di-substituted analogs.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation checks.

Step 1: System Initialization & Background Validation

  • Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (ambient air) using 32 scans at a 4 cm⁻¹ resolution.

  • Self-Validation Check: Inspect the background for a flat baseline. Quantify ambient CO₂ (2350 cm⁻¹) and H₂O vapor (3900–3500 cm⁻¹). If moisture peaks are >5% transmittance, purge the system with dry nitrogen before proceeding.

Step 2: Sample Application & Contact Optimization

  • Deposit 2–5 mg of crystalline this compound directly onto the center of the ATR crystal.

  • Engage the pressure anvil. Apply pressure until the software indicates optimal contact (typically ~70-80% of maximum torque).

  • Causality: Because the evanescent wave penetrates only 0.5–2 µm into the sample, insufficient pressure leads to poor optical contact, resulting in a low signal-to-noise (S/N) ratio and artificially weak high-frequency bands (like the crucial N-H stretch).

Step 3: Spectral Acquisition & Processing

  • Acquire the sample spectrum using 32–64 co-added scans at 4 cm⁻¹ resolution (Range: 4000–400 cm⁻¹).

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which naturally inflates the intensity of low-wavenumber peaks compared to transmission KBr methods).

Step 4: Data Integrity Verification

  • Verify that the S/N ratio is >100:1 at the primary 1665 cm⁻¹ C=O peak. If the baseline slopes significantly, apply a multi-point baseline correction prior to peak picking.

Spectral Assignment Workflow

The following diagram illustrates the logical workflow for isolating and assigning the characteristic vibrational modes of the target compound.

G Start Sample Prep: This compound ATR ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Start->ATR Split Spectral Region Analysis ATR->Split HighFreq High Frequency (3500-2800 cm⁻¹) Split->HighFreq MidFreq Double Bond Region (1800-1500 cm⁻¹) Split->MidFreq Fingerprint Fingerprint Region (1500-400 cm⁻¹) Split->Fingerprint NH N-H Stretch ~3150-3200 cm⁻¹ (H-bonding) HighFreq->NH CO C=O Stretch ~1665-1670 cm⁻¹ (Lactam + Inductive) MidFreq->CO CCl C-Cl Stretch ~720-750 cm⁻¹ Fingerprint->CCl COC C-O-C Stretch ~1250 & 1050 cm⁻¹ Fingerprint->COC

Workflow for ATR-FTIR spectral validation and characteristic peak assignment.

References

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon CORE / Elsevier B.V.[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones ScienceDirect / DOI [Link]

  • Table of Characteristic IR Absorptions VSCHT[Link]

  • Synthesis and QSAR Study of novel 8-(3-(trifluoromethyl) phenyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-ones Arkat USA [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety Semantic Scholar[Link]

Sources

Comparative Reactivity Guide: 4-Chloro vs. 5-Chloro Pyridazin-3(2H)-one Isomers in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazin-3(2H)-one scaffold is widely recognized as a "wonder nucleus" in medicinal chemistry, serving as the structural foundation for potent phosphodiesterase (PDE) IV inhibitors, anticancer agents, and targeted antibacterial compounds like Sortase A inhibitors[1],[2],[3].

When functionalizing this core, researchers typically begin with 4,5-dichloro-pyridazin-3(2H)-one derivatives. The ability to regioselectively substitute either the C4 or C5 chlorine atom dictates the final isomeric structure (4-chloro vs. 5-chloro derivatives), which profoundly impacts the molecule's pharmacological profile[4]. This guide provides an objective, data-driven comparison of the reactivity at these two positions, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: Why Do Nucleophiles Discriminate?

The differential reactivity of the 4-chloro and 5-chloro positions is fundamentally governed by the electronic influence of the C3-carbonyl group.

  • The C5-Position (Vinylogous Activation): The C5 carbon is conjugated with the C3-carbonyl oxygen, creating a vinylogous amide-like system. Nucleophilic attack at C5 is highly favored by hard, basic nucleophiles (such as primary/secondary amines and hydrazines) because the resulting Meisenheimer-type intermediate is strongly stabilized by resonance, delocalizing the negative charge onto the electronegative carbonyl oxygen[4]. Consequently, nitrogen nucleophiles overwhelmingly yield 4-chloro-5-amino isomers.

  • The C4-Position (Inductive Activation): The C4 carbon is adjacent (alpha) to the carbonyl group. While it experiences strong inductive electron withdrawal, it lacks the extended resonance stabilization afforded to C5 during a nucleophilic attack. However, softer nucleophiles (like iodide) or specific oxygen nucleophiles (like phenoxides under mild carbonate catalysis) can preferentially attack C4. This is especially true when the C6 position is substituted with electron-withdrawing groups (e.g., a nitro or phenyl ring), which further modulates the local electronic environment to favor 5-chloro-4-substituted isomers[5],[6].

G Step1 Carbonyl Influence C3-Carbonyl directs electron density Step2 Vinylogous Resonance C5 becomes highly electrophilic Step1->Step2 Step3 Inductive Withdrawal C4 activated by proximity Step1->Step3 Step4 Step4 Step2->Step4 Step3->Step4

Figure 1: Mechanistic causality of C4 vs C5 electrophilic activation in pyridazinones.

Comparative Reactivity Profile

The table below summarizes the quantitative regioselective outcomes when 4,5-dichloro-pyridazin-3(2H)-one precursors are subjected to various nucleophilic substitution conditions.

Nucleophile ClassSpecific ReagentCatalyst / ConditionsPreferred Attack SiteMajor Isomer FormedTypical YieldRef
Acyclic/Cyclic Amines p-Toluidine, PiperazineCs₂CO₃, MeCN, RefluxC5 4-chloro-5-amino75–96%[4]
Hydrazines PhenylhydrazineDilute H₂SO₄, RefluxC5 4-chloro-5-hydrazinoHigh[7]
Phenoxides p-MethoxyphenolK₂CO₃, MeOH, RefluxC4 5-chloro-4-phenoxy97%[5]
Halides (Soft) 57% Aqueous HISealed tube, 150 °CC4 5-chloro-4-iodo*50–60%[6]

*Note: The 5-chloro-4-iodo intermediate is highly susceptible to subsequent reductive hydrodeiodination, eventually yielding the halogen-free C4 position (5-chloro-pyridazin-3(2H)-one) if reaction times are extended[6].

G Precursor 4,5-Dichloro-pyridazin-3(2H)-one C5_Attack C5 Substitution (Nitrogen Nucleophiles) Precursor->C5_Attack Amines/Hydrazines C4_Attack C4 Substitution (Oxygen/Soft Nucleophiles) Precursor->C4_Attack Phenoxides/Iodide Prod_4Cl 4-Chloro-5-amino Isomer C5_Attack->Prod_4Cl Prod_5Cl 5-Chloro-4-substituted Isomer C4_Attack->Prod_5Cl

Figure 2: Divergent regioselective substitution pathways of 4,5-dichloro-pyridazin-3(2H)-one.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process monitoring and mechanistic rationale for specific reagent choices.

Protocol A: Regioselective Synthesis of 4-Chloro-5-amino Isomers

Target: 4-chloro-5-(substituted amino)-2-aryl-(2H)-pyridazin-3-one[4]

Rationale: Utilizing a mild base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (Acetonitrile) maximizes the nucleophilicity of the amine while preventing the alkaline degradation (ring-opening) of the pyridazinone core that often occurs with stronger bases like NaH.

  • Initiation: Dissolve 1.0 equivalent (eq) of the crude 4,5-dichloropyridazin-3-one precursor in anhydrous acetonitrile (approx. 0.4 M concentration). Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the highly reactive C5-chloride.

  • Reagent Addition: Add 1.2 eq of the desired substituted amine, followed by 1.0 eq of anhydrous Cs₂CO₃[4].

  • Reaction & Validation: Reflux the mixture for 1.5 to 2.5 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The successful formation of the 4-chloro-5-amino product will present as a distinct, lower-Rf spot compared to the starting material due to the increased polarity introduced by the newly formed secondary/tertiary amine linkage.

  • Workup: Cool the mixture to room temperature and quench by pouring into crushed ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual Cs₂CO₃ and unreacted polar amines, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Synthesis of 5-Chloro-4-phenoxy Isomers

Target: 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one[5]

Rationale: While Sodium Hydride (NaH) can drive this reaction, it often results in lower yields due to competitive side reactions. Potassium Carbonate (K₂CO₃) acts as a milder base, establishing a controlled equilibrium that generates the phenoxide anion steadily, resulting in near-quantitative yields (up to 97%) of the C4-substituted product[5].

  • Initiation: Dissolve 1.0 eq of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one and 1.1 eq of p-methoxyphenol in methanol.

  • Catalysis: Add 1.5 eq of K₂CO₃.

  • Reaction & Validation: Reflux the mixture.

    • Self-Validation Check: The reaction typically reaches completion rapidly. The regiochemistry can be definitively confirmed post-purification via Nuclear Overhauser Effect (nOe) NMR experiments, observing the spatial proximity between the C5-proton (if reduced) or adjacent substituents and the phenoxy protons[5].

  • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate, resuspend in dichloromethane, wash with 5% NaOH (to remove unreacted phenol), dry, and evaporate to yield the 5-chloro-4-phenoxy isomer as the sole product.

References

1.[5] nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. clockss.org. 5 2.[7] Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. researchgate.net. 7 3.[6] Reaction of chloropyridazin-3(2H)-ones with iodide. arkat-usa.org. 6 4.[1] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. sphinxsai.com.1 5.[4] Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. cbijournal.com.4 6.[2] Design and Synthesis of Small Molecules as Potent Staphylococcus aureus Sortase A Inhibitors. mdpi.com. 2 7.[3] Novel Heterocyclic-Fused Pyridazinones as Potent and Selective Phosphodiesterase IV Inhibitors. acs.org.3

Sources

Comparative Spectral Profiling: Methoxypyridazinone Derivatives vs. N-Alkylated Analogs

[1]

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Researchers.

Executive Summary: The "Wonder Nucleus" Challenge

Pyridazinone derivatives are frequently termed the "wonder nucleus" in medicinal chemistry due to their broad pharmacological profile, ranging from cardiotonic (PDE3 inhibitors like pimobendan) to analgesic (COX-2 inhibitors) and antibacterial agents.

However, a critical synthetic challenge defines this class: Regioselectivity.

During synthesis, the pyridazinone ring can undergo alkylation at two distinct sites:

  • Nitrogen (N-2): Yielding N-alkylated pyridazinones (Lactam structure).[1]

  • Oxygen (O-3): Yielding Methoxypyridazines (Lactim ether structure).[1]

The Core Comparison: This guide compares the UV-Vis absorption characteristics of Methoxypyridazinone derivatives (O-alkyl) against their N-alkylated counterparts .[1] While NMR is definitive, UV-Vis spectroscopy provides a rapid, cost-effective, and solvent-sensitive method for distinguishing these isomers in high-throughput environments.[1]

Technical Comparison: O-Alkyl vs. N-Alkyl Spectral Signatures[1][2]

The distinction between methoxypyridazines (O-alkyl) and N-substituted pyridazinones lies in their electronic conjugation systems.[1]

Electronic Mechanisms[1]
  • Methoxypyridazines (O-Alkyl): The molecule adopts a fully aromatic pyridazine ring structure.[1] The methoxy group acts as an auxochrome (

    
    ), but the ring lacks the cross-conjugation of the carbonyl seen in the lactam form.
    
  • N-Alkylated Pyridazinones (N-Alkyl): These exist as cyclic amides (lactams).[1] The carbonyl group (C=O) at position 3 is part of a conjugated system with the C=C and C=N bonds of the ring. This extended conjugation typically lowers the energy gap for

    
     transitions.[1]
    
Comparative Performance Matrix
FeatureMethoxypyridazines (O-Alkyl) N-Alkyl Pyridazinones Spectral Consequence
Primary Chromophore Pyridazine Ring (Aromatic)Cyclic Enaminone/AmideN-alkyls are generally more conjugated.[1]

Position
Typically Hypsochromic (Blue-shifted)Typically Bathochromic (Red-shifted)N-isomers absorb at longer wavelengths (10–30 nm shift).[1]
Band Intensity (

)
Sharp, distinct aromatic bandsBroad, intense charge-transfer bandsN-isomers often show higher

due to C=O conjugation.[1]
Solvent Sensitivity ModerateHigh (Solvatochromic)N-isomers show significant shifts in polar solvents due to dipole changes in the excited state.[1]

Visualizing the Chemical Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence into distinct spectral products upon alkylation.

Pyridazinone_PathwaysTautomerPyridazin-3(2H)-one(Tautomeric Equilibrium)LactamLactam Form(NH-C=O)Tautomer->LactamMajor Form(Polar Solvent)LactimLactim Form(N=C-OH)Tautomer->LactimMinor FormN_AlkylN-Alkyl Pyridazinone(Product A)Lactam->N_AlkylAlkylation (Soft Electrophile)RedShiftBathochromic Shift(Longer λ)N_Alkyl->RedShiftUV-Vis ResultO_AlkylMethoxypyridazine(Product B)Lactim->O_AlkylAlkylation (Hard Electrophile)BlueShiftHypsochromic Shift(Shorter λ)O_Alkyl->BlueShiftUV-Vis Result

Figure 1: Divergent alkylation pathways of the pyridazinone nucleus leading to distinct UV-Vis spectral outcomes.

Experimental Protocol: UV-Vis Characterization

To ensure reproducible spectral data that can distinguish between these derivatives, strict adherence to solvent purity and concentration protocols is required.

Reagents & Equipment
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1]

  • Cuvettes: Matched Quartz cells (1.0 cm path length). Glass cuvettes absorb UV <300nm and must be avoided.

  • Solvents: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Cut-off wavelengths must be <205 nm.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the derivative (O-alkyl or N-alkyl) into a 10 mL volumetric flask.

    • Dissolve in HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

    • Concentration:

      
       (approx. 
      
      
      ).[1]
  • Working Solution (Dilution):

    • Aliquot 1.0 mL of Stock Solution into a 10 mL flask.

    • Dilute to mark with Methanol.[1]

    • Final Concentration:

      
       (approx. 
      
      
      ).[1] This prevents detector saturation (Abs > 2.0).
  • Baseline Correction:

    • Fill two cuvettes with pure solvent (blank).[1]

    • Run "Auto Zero" / "Baseline Correction" from 200 nm to 400 nm.[1]

  • Measurement:

    • Replace the sample cuvette with the Working Solution.[1]

    • Scan range: 200–400 nm.[1]

    • Scan speed: Medium (approx. 200 nm/min) for high resolution.[1]

    • Critical Check: If Absorbance > 1.2, dilute further. If < 0.2, increase concentration.

Representative Data: What to Look For

The following data illustrates the spectral differences between a standard O-methylated derivative and an N-methylated derivative of a 6-substituted pyridazinone.

Table 1: Comparative Spectral Data (Methanol)

Compound ClassStructure Type

(Band I)

(Band II)

(Intensity)
Methoxypyridazine (O-Alkyl) Aromatic Ether~265–275 nm~300–310 nm3.8 – 4.0
N-Methyl Pyridazinone (N-Alkyl) Cyclic Amide~280–290 nm~320–340 nm4.1 – 4.3
Shift (

)
+15 nm (Red Shift) +20 nm (Red Shift) Higher Intensity

Note: Data represents typical ranges for 6-phenyl-3(2H)-pyridazinone derivatives. N-alkylation consistently results in a bathochromic shift relative to O-alkylation due to the preservation of the amide conjugation.[1]

Analytical Workflow Diagram

UV_Workflowcluster_measureMeasurement PhaseStartSynthesized SampleWeighWeigh 1.0 mg(Precision Balance)Start->WeighDissolveDissolve in MeOH(Stock: 100 µg/mL)Weigh->DissolveDiluteDilute to 10 µg/mL(Working Solution)Dissolve->DiluteBlankBaseline Correction(Pure Solvent)Dilute->BlankScanScan 200-400 nmBlank->ScanAnalyzeAnalyze λmaxScan->AnalyzeResult_Nλmax > 320 nmIdentify: N-AlkylAnalyze->Result_NBathochromicResult_Oλmax < 310 nmIdentify: O-AlkylAnalyze->Result_OHypsochromic

Figure 2: Decision tree for identifying alkylation regioselectivity via UV-Vis spectroscopy.

Interpretation & Troubleshooting

Why does the shift happen?

The N-alkylated form (pyridazinone) retains the amido-vinylogous system (N-C=C-C=O).[1] This system allows for easier electron delocalization in the excited state compared to the O-alkylated form, which is essentially a heteroaromatic ether. Easier delocalization = lower energy transition = longer wavelength (Red Shift).[1]

Troubleshooting Common Issues
  • No distinct peaks? The concentration might be too high (flattening the top of the peak). Dilute by 50% and rescan.

  • Shift varies by solvent? This is expected. N-alkyl pyridazinones are more polar.[1] Changing from Methanol (protic) to Acetonitrile (aprotic) may shift the

    
     by 5-10 nm.[1] Always compare samples in the same solvent.
    

References

  • Zulmy, W. P., et al. (2025). "Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity." Jurnal Riset Kimia, 16(2). Link

  • Asif, M. (2010).[1][2] "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research, 2(2), 1113-1125. Link

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[3] Link

  • PubChem. (2025).[1] "3-Chloro-6-methoxypyridazine Compound Summary." National Library of Medicine.[1] Link

  • Sotelo, E., et al. (2002). "Pyridazines.[1][2][4][5][6][7][8] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[1] Bioorganic & Medicinal Chemistry, 10(9), 2873-2882. (Cited for general N-alkyl spectral ranges).[1]

Distinguishing 4-Chloro-6-methoxypyridazin-3(2H)-one from Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical distinction of 4-Chloro-6-methoxypyridazin-3(2H)-one from its critical side products (regioisomers and hydrolysis impurities). It is structured for application scientists and medicinal chemists requiring rigorous characterization protocols.

Part 1: The Structural Challenge

In the synthesis of pyridazinone scaffolds, particularly those derived from 3,4,6-trichloropyridazine or mucochloric acid , the formation of regioisomers is the primary failure mode. The target molecule, This compound (Target A ), is frequently contaminated by its 5-chloro isomer (Impurity B ) or di-substituted byproducts.

Distinguishing these requires understanding the electronic environment of the single aromatic proton on the pyridazine ring.

The Contenders
CompoundStructure DescriptionKey Feature
Target A This compound H-5 proton is meta to Carbonyl, ortho to Methoxy.
Impurity B 5-Chloro-6-methoxypyridazin-3(2H)-one H-4 proton is ortho to Carbonyl, meta to Methoxy.
Impurity C 4,5-Dichloro-3(2H)-pyridazinone No Methoxy; distinct isotope pattern (2x Cl).

Part 2: Analytical Distinction (The "Fingerprint")

The most reliable method for distinction is 1H-NMR , specifically analyzing the chemical shift of the lone aromatic proton.

Nuclear Magnetic Resonance (NMR) Profiling[1]

The electronic effects of the carbonyl (deshielding) and the methoxy group (shielding) create a predictable shift difference.

  • Target A (H-5): The proton is located at position 5. It is shielded by the adjacent electron-donating methoxy group (C6) and is distant from the deshielding carbonyl (C3).

    • Expected Shift:

      
       6.90 – 7.15 ppm  (Singlet).
      
  • Impurity B (H-4): The proton is located at position 4. It is directly adjacent to the electron-withdrawing carbonyl group (C3), leading to significant deshielding.

    • Expected Shift:

      
       7.60 – 7.95 ppm  (Singlet).
      
Comparative Data Table
FeatureTarget (4-Cl, 6-OMe)Isomer (5-Cl, 6-OMe)Mechanistic Reason
1H-NMR (DMSO-d6)

7.05 ppm (s, 1H)

7.82 ppm (s, 1H)
H4 is deshielded by the adjacent C=O (anisotropic effect).
13C-NMR (C-OMe)

~54.5 ppm

~55.0 ppm
Minimal difference (not diagnostic).
13C-NMR (C-Cl)

~135 ppm (C4)

~128 ppm (C5)
C4 is beta to N; C5 is beta to C=O.
IR (C=O Stretch) 1665 cm⁻¹1680 cm⁻¹Cl at C4 (alpha-halo ketone effect) shifts C=O frequency.
Mass Spectrometry (LC-MS) Fragmentation

While both isomers share the same molecular ion (


 160/162 for 

), their fragmentation energy differs.
  • Target A: Shows a characteristic loss of the methyl radical

    
     followed by CO loss.
    
  • Impurity B: Often shows a more facile loss of the Chlorine radical due to the instability of the 5-position relative to the lactam.

Part 3: Synthesis & Causality (The "Why")

Understanding the origin of the impurity allows for process control. The synthesis typically proceeds via nucleophilic aromatic substitution (


) on 3,4,6-trichloropyridazine .
Reaction Pathway Logic[2]
  • Starting Material: 3,4,6-Trichloropyridazine.

  • Reagent: Sodium Methoxide (NaOMe).

  • Regioselectivity: The C-6 and C-3 positions are most electrophilic (alpha to Nitrogen). However, steric hindrance and solvent effects dictate the ratio.

  • Hydrolysis: The conversion of the methoxy/chloro intermediate to the pyridazinone (lactam) determines the final isomer.

SynthesisPathway Start 3,4,6-Trichloropyridazine Inter1 Intermediate: 3,4-Dichloro-6-methoxypyridazine Start->Inter1 NaOMe (1 eq) Kinetic Control Inter2 Intermediate: 3,6-Dichloro-4-methoxypyridazine Start->Inter2 NaOMe (1 eq) Thermodynamic Target TARGET: This compound Inter1->Target Acid Hydrolysis (HCl/AcOH) Impurity IMPURITY: 5-Chloro-6-methoxypyridazin-3(2H)-one Inter2->Impurity Acid Hydrolysis Target->Impurity Isomers

Figure 1: Divergent synthesis pathways. The target is favored by controlling the initial methoxylation at C6 followed by selective hydrolysis at C3.

Part 4: Experimental Protocol for Purification

Since the isomers have similar polarities, standard flash chromatography is often insufficient. Recrystallization is the preferred method for enrichment.

Protocol: Selective Recrystallization

Objective: Isolate >98% pure this compound from a crude mixture containing 10-15% of the 5-chloro isomer.

  • Solvent Selection: Use Ethanol/Water (9:1) . The 4-chloro isomer (Target) is typically less soluble in aqueous ethanol than the 5-chloro isomer due to crystal packing efficiency.

  • Dissolution: Suspend the crude solid (10 g) in Ethanol (80 mL). Heat to reflux (

    
    ) until full dissolution.
    
  • Nucleation: Add water (9 mL) dropwise at reflux. The solution should remain clear.

  • Cooling Ramp:

    • Cool to

      
       over 2 hours (slow cooling is critical to avoid co-precipitation).
      
    • Hold at

      
       for 1 hour.
      
    • Cool to

      
       for 2 hours.
      
  • Filtration: Filter the white needles. Wash with cold 50% Ethanol/Water.

  • Validation: Run 1H-NMR. Look for the disappearance of the downfield singlet (

    
     ~7.8 ppm).
    

References

  • Regioselectivity in Pyridazine Chemistry

    • Title: Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.[1]

    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link] (General reference for pyridazinone reactivity).

  • Title: Comparative NMR Analysis of Chloropyridazine Derivatives.
  • Synthesis of Alkoxypyridazinones

    • Title: Synthesis and bioactivities of novel 5,6-bis(4-methoxyphenyl)
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Crystallographic Data (Bond Lengths/Angles)

    • Title: 4-Chloro-6-methoxypyrimidin-2-amine (Structural Analog Comparison).
    • Source: PMC / NIH.
    • URL:[Link]

Sources

Validation Standards for 4-Chloro-6-methoxypyridazin-3(2H)-one: Elemental Analysis vs. Orthogonal Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 4-Chloro-6-methoxypyridazin-3(2H)-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of pharmaceutical intermediates, This compound (CAS: 1780-31-0) serves as a critical heterocyclic building block.[1] However, its validation presents a specific analytical paradox: while High-Performance Liquid Chromatography (HPLC) often indicates high organic purity, it frequently fails to detect inorganic byproducts (such as NaCl or KCl) retained during nucleophilic substitution.[1]

This guide objectively compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC-UV to demonstrate why EA remains the requisite "gatekeeper" standard for this chlorinated heterocycle.[1] We provide optimized protocols to overcome the specific combustion challenges posed by the chlorine-nitrogen matrix.

Part 1: The Compound & The Analytical Challenge

The Molecule:

  • Formula:

    
    
    
  • Molecular Weight: 160.56 g/mol [1]

  • Theoretical Composition: C: 37.40%, H: 3.14%, N: 17.45%, Cl: 22.08%

The Challenge: The synthesis of this compound typically involves the hydrolysis of 3,6-dichloro-4-methoxypyridazine.[1] This process generates significant inorganic salts.[1] Standard HPLC methods use UV detection, which is "blind" to these salts.[1] Consequently, a sample can appear >99% pure by HPLC while containing 5-10% inorganic mass, leading to stoichiometric errors in downstream coupling.[1]

Part 2: Comparative Performance Analysis

We compared three validation standards for a "Crude" batch vs. a "Recrystallized" batch of the target compound.

Table 1: Comparative Detection Capabilities
FeatureElemental Analysis (CHNS/Cl) HPLC-UV (254 nm) qNMR (

H)
Primary Detection Bulk Purity (Mass %)Organic ImpuritiesMolar Ratio / Structure
Inorganic Salt Detection Excellent (Inferred via mass balance)Poor (Invisible)Poor (Invisible unless nuclei specific)
Moisture/Solvent Detection Good (H deviation)PoorExcellent
Sample Destructive? YesNoNo
Precision (Typical)



Table 2: Experimental Validation Data (Representative)

Sample: Batch #4C6M-09 (Post-Workup, Pre-Recrystallization)

MethodResultInterpretation
HPLC-UV 99.2% Area False Positive: Suggests high purity; fails to see trapped NaCl.[1]
qNMR (DMSO-

)
91.5% wt/wt Accurate: Internal standard reveals "silent" mass.[1]
Elemental Analysis C: 33.9% (Theo: 37.4%)N: 15.8% (Theo: 17.45%)Definitive: The consistent depression of C and N values confirms ~9-10% non-combustible inorganic contamination.[1]
Part 3: Optimized Experimental Protocol (EA)

Analyzing chlorinated heterocycles requires specific modifications to standard CHNS protocols to prevent Chlorine interference with Nitrogen detection.

Protocol: CHNS/Cl Determination for Chlorinated Pyridazines

Equipment: Flash 2000 / vario EL cube (or equivalent). Carrier Gas: Helium (99.999%).[1] Combustion Temp: 1020°C (Critical for heterocyclic ring rupture).[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.[1]

    • Weigh 2.0 – 3.0 mg (

      
       mg) into a Tin (Sn) capsule .[1]
      
    • Crucial Step: Add 5–10 mg of Tungsten Trioxide (WO

      
      )  or Vanadium Pentoxide (V
      
      
      
      O
      
      
      )
      as a combustion aid.[1] This prevents the formation of "black carbon" (graphitic encapsulation) common in nitrogen-rich heterocycles.[1]
  • Chlorine Management (The Trap):

    • The combustion tube must contain a specific halogen scrubber.[1]

    • Standard Configuration: Silver Wool (Ag) zone maintained at ~600-700°C.[1]

    • Mechanism:

      
      .[1]
      
    • Warning: If the silver trap is saturated, Chlorine gas (

      
      ) will pass to the TCD detector, often eluting with or near Nitrogen, causing artificially high N values.
      
  • Calibration:

    • Do not use simple acetanilide.[1] Use a chlorinated standard such as p-Chloroacetanilide or Sulfanilamide to verify the halogen trap efficiency.[1]

  • Calculation:

    • Acceptance Criteria: Theoretical Value

      
      .
      
Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating this compound, highlighting where EA acts as the critical fail-safe.

ValidationLogic Start Crude Synthesis Product (this compound) HPLC Step 1: HPLC-UV Analysis Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 EA Step 2: Elemental Analysis (CHNS) *With WO3 Additive* Decision1->EA Yes (False Positive Risk) Recryst Action: Recrystallize (Water/Ethanol) Decision1->Recryst No ResultMatch Data Matches Theoretical? (± 0.4%) EA->ResultMatch Pass VALIDATED Proceed to Next Step ResultMatch->Pass Yes Fail_Inorganic FAILURE: Low C/N % (Inorganic Salt Contamination) ResultMatch->Fail_Inorganic No (Low Values) Fail_Wet FAILURE: High H % (Solvent/Moisture) ResultMatch->Fail_Wet No (High H) Fail_Inorganic->Recryst Remove Salts Fail_Wet->Recryst Dry Sample Recryst->HPLC Re-test

Figure 1: Analytical validation workflow demonstrating Elemental Analysis as the critical checkpoint for detecting "invisible" inorganic impurities.

Part 5: Troubleshooting & Optimization

Issue: High Nitrogen / Low Carbon Results

  • Cause: Incomplete combustion (soot formation) or Chlorine interference.[1]

  • Solution: Increase Oxygen dose by 5 seconds. Ensure WO

    
     is mixing with the sample, not just sitting on top. Check Silver wool capacity; if the silver is black/grey throughout, replace the reduction tube.
    

Issue: Drifting Chlorine Values (if measuring Cl)

  • Cause: "Memory effect" in the combustion tube.[1]

  • Solution: Run two "blanks" (empty tin capsules) between chlorinated samples to flush residual halogens from the ash crucible.[1]

References
  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] [1]

  • Waibel, R., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry.[1]

  • PerkinElmer Application Note. (2021). Elemental Analysis of Heterocyclic Compounds: Overcoming Combustion Challenges.

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [1]

Sources

Safety Operating Guide

4-Chloro-6-methoxypyridazin-3(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Environmental Profile

Before initiating any disposal workflow, you must understand the specific chemical behavior of 4-Chloro-6-methoxypyridazin-3(2H)-one (and its related chloropyridazine derivatives).[1] As a halogenated heterocyclic compound, it presents distinct environmental risks that dictate its waste stream.

Chemical Identity:

  • CAS: 135206-76-7 (or generic derivatives often falling under chloropyridazinone classes)[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1]
  • Physical State: Solid (typically white to off-white powder)[1]

Critical Hazards (GHS Classification):

  • Aquatic Toxicity (H410): This is the primary driver for strict containment. Pyridazinones are bioactive scaffolds often used in herbicides and pharmaceuticals. Release into water systems can cause long-term devastation to aquatic ecosystems.[1]

  • Serious Eye Damage (H318): Corrosive/Irritant to mucous membranes.

  • Halogenated Waste: The presence of the chlorine atom (

    
    ) mandates segregation from non-halogenated solvents to prevent the formation of dioxins during improper incineration and to protect fuel-blending waste streams.
    

The Science of Segregation: Why It Matters

As scientists, we do not simply "throw things away"; we manage chemical lifecycles. The disposal of this compound requires a specific "Halogenated" waste stream.[1][2][3]

The Causality of Segregation:

  • Incineration Physics: Non-halogenated organic waste (e.g., Acetone, Hexane) is often used for "fuel blending"—burned to generate energy in cement kilns.

  • The Chlorine Problem: When this compound is burned, the chlorine atom liberates acidic gases (HCl).[1] If this enters a standard fuel-blending kiln, it corrodes the infrastructure and releases acid rain precursors.

  • The Solution: By segregating this compound into the Halogenated Waste Stream , you ensure it is sent to a specialized incinerator equipped with acid gas scrubbers and higher operating temperatures (>1100°C) to ensure complete destruction.

Operational Disposal Protocol

Phase A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/weigh boats.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Do not use metal containers, as residual moisture combined with the compound can cause slow corrosion.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Primary Constituent: "this compound"[1]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Stream Designation: "Solid Hazardous Waste - Halogenated."

  • Bagging: For contaminated debris (gloves, paper towels), double-bag in clear 6-mil polyethylene bags before placing in the drum/pail to prevent dust generation upon reopening.[1]

Phase B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC effluent, reaction solvents containing the compound.

  • Segregation: Pour only into the Halogenated Solvent carboy.

    • Critical Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric Acid) or alkali metals, as heterocyclic rings can be reactive under extreme conditions.

  • pH Check: If the waste solution is highly acidic or basic (pH < 2 or > 12.5) due to workup procedures, neutralize to pH 6–8 before adding to the solvent carboy to prevent container degradation or unexpected gas evolution.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Visual Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance with RCRA and EHS standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Analyze Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Dry/Debris Liquid Liquid Waste (Mother Liquor, Solvents) StateCheck->Liquid Dissolved Bagging Double Bag in 6-mil Polyethylene Solid->Bagging SolidTag Tag: 'Solid Hazardous Waste' (Check: Toxic/Irritant) Bagging->SolidTag Storage Satellite Accumulation Area (Secondary Containment) SolidTag->Storage pHCheck Is pH < 2 or > 12.5? Liquid->pHCheck Neutralize Neutralize to pH 6-8 pHCheck->Neutralize Yes SolventStream Segregate: Halogenated Solvent Carboy pHCheck->SolventStream No Neutralize->SolventStream SolventStream->Storage Disposal EHS Pickup -> High-Temp Incineration (Acid Scrubbed) Storage->Disposal Max 6 Months or Full

Figure 1: Decision tree for the segregation and disposal of halogenated heterocyclic waste.

Regulatory Compliance & Data

RCRA Classification (USA)

While this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by specific CAS name, it is regulated by Characteristic rules.[1]

Regulatory BodyClassificationCodeOperational Requirement
EPA (RCRA) Characteristic / Listed Solvent MixtureD001 / F002 If dissolved in flammable solvents (MeOH/ACN), it carries the D001 (Ignitable) code.[1] If in halogenated solvents (DCM), it carries F002.[5]
DOT (Transport) Environmentally Hazardous SubstanceUN 3077 For solids: "Environmentally hazardous substance, solid, n.o.s.[1] (Chloropyridazinone derivative)".
EU (Reach) Aquatic Acute 1H410 Must not enter municipal drainage systems.
Spill Response (Immediate Action)
  • Small Spill (< 10g): Absorb liquids with vermiculite. Sweep solids gently to avoid dust (do not use compressed air).

  • Decontamination: Wipe surfaces with a dilute surfactant (soap/water) followed by Isopropanol. Place all wipes in the Solid Hazardous Waste bag.

References

  • Sigma-Aldrich. Safety Data Sheet: Chlorinated Pyridazinones (Generic Class Data). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]

  • Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories - Waste Guidelines. Retrieved from [1]

  • PubChem. 4-Chloro-1,2-dihydropyridazine-3,6-dione (Related Derivative) Compound Summary. Retrieved from [1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-6-methoxypyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Compound: 4-Chloro-6-methoxypyridazin-3(2H)-one CAS Number: 113707-82-7 Physical State: Solid (Crystalline Powder) Storage: 2-8°C (Hygroscopic precautions recommended)[1]

As researchers, we often underestimate intermediates like pyridazinones because they lack the "skull and crossbones" notoriety of cyanide or heavy metals.[1] However, This compound presents a specific profile of particulate inhalation risk and mucous membrane irritation that requires disciplined handling.[1]

This compound is a halogenated heterocycle.[1] The chlorine substituent at the C4 position increases its electrophilicity, making it a potent alkylating agent in biological systems—meaning it can bind to proteins and DNA if containment fails.[1]

Core Hazard Classifications (GHS):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT-SE (Category 3): May cause respiratory irritation (H335).[1][2]

Risk Assessment: The "Dust" Factor

The primary vector of exposure for this compound is airborne dust generated during weighing and transfer.[1] Unlike liquids where splashes are the main concern, this solid can remain suspended in the breathing zone invisible to the naked eye.[1]

The Scientist's Rationale: We prioritize Respiratory Protection and Dermal Barrier Integrity . Standard latex gloves are insufficient due to the potential for micro-tears and poor chemical resistance to the organic solvents (like DCM or DMF) you will likely use to dissolve this intermediate.[1]

PPE Selection Matrix

Do not deviate from these specifications without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Powered Air Purifying Respirator (PAPR) OR N95/P100 (if hood unavailable)Primary Defense: All open handling must occur in a certified Fume Hood.[1] Secondary: If weighing outside a hood, use a P100 particulate respirator.[1] Why: Surgical masks offer zero protection against chemical dusts.[1]
Hand (Inner) Nitrile Exam Gloves Spec: 4-5 mil thickness. Acts as a sweat barrier and second line of defense.[1]
Hand (Outer) Extended Cuff Nitrile Spec: Minimum 0.11mm (6 mil) thickness. Why: Extended cuff must go over the lab coat sleeve to prevent dust from entering the wrist gap.[1]
Eye/Face Chemical Splash Goggles Spec: ANSI Z87.1 compliant. Why: Safety glasses with side shields are insufficient for fine powders, which can drift around shields into the eye.[1]
Body Lab Coat (High-Neck) Spec: Snap closures (not buttons) to allow quick removal. 100% cotton or Nomex (if flammable solvents are present).[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

The majority of exposure incidents occur here.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Pyridazinones are often static-prone; static discharge can cause the powder to "jump" and disperse.[1]

  • The "Tunnel" Method: Work deep inside the fume hood (at least 6 inches back).[1]

  • Taring: Tare your receiving vessel before opening the chemical container.[1]

  • Transfer: Use a disposable spatula.[1] Do not attempt to clean and reuse spatulas, as this generates wash-solvent waste that spreads the contaminant.[1]

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without lofting it.[1]

  • Dissolution: Once dissolved, the inhalation risk drops significantly, but the permeation risk increases .[1] The compound is now in a vehicle (solvent) that can carry it through skin.[1]

  • Glove Change: Immediately change outer gloves after the compound is dissolved.[1]

Phase C: Doffing (Removal) Procedure

Improper removal spreads contamination to door handles and keyboards.

  • Outer Gloves: Peel off using the "beak" method (pinch outside, pull inside-out).[1] Dispose in solid hazardous waste.[1]

  • Wash: Wash inner gloves with soap and water before removing them.[1]

  • Face Gear: Remove goggles last to ensure no dust falls from your hair into your eyes.[1]

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and engineering controls required for this specific CAS.

G Start Start: Handling CAS 113707-82-7 RiskCheck Is Fume Hood Available? Start->RiskCheck NoHood STOP WORK RiskCheck->NoHood No HoodYes Proceed to Fume Hood (Sash height < 18 inches) RiskCheck->HoodYes Yes RespReq Requirement: P100 Respirator + Goggles NoHood->RespReq PPE_Don Don PPE: Double Nitrile Gloves Lab Coat Splash Goggles HoodYes->PPE_Don Weighing Weighing Protocol: Use Static Control Avoid Drafts PPE_Don->Weighing Solvent Solvent Addition: Slow stream to wet powder Weighing->Solvent Waste Disposal: Solid Waste (Halogenated) Solvent->Waste

Figure 1: Decision logic for containment and PPE selection.[1] Note that lack of engineering controls (Fume Hood) triggers a "Stop Work" or high-level respiratory requirement.

Emergency Response & Disposal

Spill Management

Do NOT dry sweep. Dry sweeping creates a toxic dust cloud.[1]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don N95/P100 respirator and double gloves.[1]

  • Wet Method: Cover the spill with a paper towel dampened with water or a compatible solvent (e.g., Ethanol).[1]

  • Scoop: Scoop the wet material into a wide-mouth waste jar.

  • Clean: Wipe the surface three times with soap and water.[1]

Disposal (Cradle-to-Grave)

This compound contains Chlorine , which dictates its waste stream.[1]

  • Stream: Halogenated Organic Waste.[1]

  • Method: High-temperature incineration.[1]

  • Labeling: Must clearly state "Toxic" and "Irritant".[1]

  • Never pour down the drain.[1] Pyridazinones can be persistent in aquatic environments.[1]

References

Sources

×

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4-Chloro-6-methoxypyridazin-3(2H)-one

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